AEG-41174

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S547868
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AEG-41174

Product Name

AEG-41174

IUPAC Name

NONE

solubility

Soluble in DMSO, not in water

Synonyms

AEG41174; AEG 41174; AEG-41174

The exact mass of the compound AEG-41174 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AEG-41174 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 Technical Overview

This compound is a novel, non-adenosine triphosphate (ATP) competitive, small molecule tyrosine kinase inhibitor [1] [2]. Its primary known mechanism of action is the inhibition of key kinases implicated in hematological malignancies, most notably Janus kinase 2 (JAK2) and Bcr-Abl [1] [2]. Its non-ATP competitive nature is a key differentiator, as it allows the compound to bind to the target kinases differently than traditional ATP-competitive inhibitors, potentially overcoming resistance mechanisms that can develop against drugs like imatinib and nilotinib [1]. Preclinical evidence suggests that by inhibiting these kinases, this compound prevents their phosphorylation activity, which is crucial for signaling pathways that promote cell division and survival in cancer cells, leading to decreased proliferation and increased apoptosis (programmed cell death) in malignant cells [1].

The compound was developed by Aegera Therapeutics and had reached a Phase 1 clinical trial for the treatment of blood cancers, though no results or updates from this trial are available in the search results [2].

Molecular and Chemical Profile

The table below summarizes the core chemical and physical properties of this compound as identified in the search results.

Property Description
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Elemental Composition Carbon (C): 70.6%, Hydrogen (H): 5.9%, Nitrogen (N): 18.3%, Oxygen (O): 5.2% [1]
IUPAC Name Not specified in available data [1]
Solubility Soluble in DMSO; not soluble in water [1]
Storage Conditions Dry, dark and at 0 - 4 °C for short term or -20 °C for long term [1]
Purity >98% (for research-grade material) [1]

Target Kinase Profile and Comparator Analysis

This compound's profile can be contrasted with other kinase inhibitors used in oncology. Its non-ATP competitive mechanism is its most distinctive feature.

Compound Name Primary Target Kinase(s) Mechanism of Inhibition Reported Clinical Status (as of search data)
This compound JAK2, Bcr-Abl Non-ATP competitive inhibitor Phase 1 clinical trials [1] [2]
Imatinib Bcr-Abl ATP competitive inhibitor Approved for CML [1]
Ruxolitinib JAK1 & JAK2 ATP competitive inhibitor Approved for myelofibrosis [1]
Nilotinib Bcr-Abl ATP competitive inhibitor Approved for CML [1]

Proposed Experimental Workflow for Mechanistic Study

While detailed, specific protocols for this compound were not found, the following workflow synthesizes standard methodologies that research groups would employ to validate its mechanism of action, based on the information available.

G InVitro In Vitro Profiling KinaseAssay Biochemical Kinase Assay InVitro->KinaseAssay InVivo In Vivo Validation CellViability Cell Viability Assay (MTT/XTT) KinaseAssay->CellViability Confirm Target Engagement Apoptosis Apoptosis Assay (Caspase/Annexin V) CellViability->Apoptosis Assess Phenotypic Outcome Xenograft Xenograft Mouse Model InVivo->Xenograft Clinical Clinical Evaluation Biomarker Tumor Biomarker Analysis (IHC/Western) Xenograft->Biomarker Evaluate Efficacy & Mechanism in vivo Phase1 Phase 1 Trial: Safety & Dosage Clinical->Phase1

Proposed workflow for characterizing this compound from in vitro to clinical stages.

Stage 1: In Vitro Profiling

This initial stage aims to confirm the direct interaction of this compound with its intended targets and the resulting cellular effects.

  • Biochemical Kinase Assay: The core experiment to confirm direct inhibition. A protocol would involve incubating purified JAK2 or Bcr-Abl kinase domains with this compound across a concentration gradient (e.g., 1 nM - 10 µM) in the presence of ATP and a substrate. Phosphorylation of the substrate would be measured using techniques like ELISA or a homogenous time-resolved fluorescence (HTRF) assay. The dose-response data would be used to calculate the half-maximal inhibitory concentration (IC₅₀) [1].
  • Cell Viability and Proliferation Assays: To determine the functional consequence of kinase inhibition in a cellular context. Cell lines dependent on JAK2 signaling (e.g., HEL) or expressing Bcr-Abl (e.g., K562) would be treated with this compound. Viability would be measured after 72 hours using colorimetric assays like MTT or XTT to generate a dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) [1].
  • Apoptosis Assays: To confirm that inhibition leads to programmed cell death. Treated and untreated cancer cells would be analyzed using flow cytometry after staining with Annexin V and propidium iodide (PI) or by measuring caspase-3/7 activation with a luminescent assay [1] [2].
Stage 2: In Vivo Validation

This stage tests the efficacy of the compound in a live animal model.

  • Xenograft Mouse Models: Immunocompromised mice would be implanted with human cancer cells (e.g., from a leukemia line). Once tumors are established, mice would be randomized into groups receiving this compound (via a route such as intraperitoneal injection) or a vehicle control. Tumor volume and animal weight would be monitored regularly to assess efficacy and tolerability [1].
  • Analysis of Tumor Tissue: At the endpoint, tumors would be harvested and analyzed. Western blotting or immunohistochemistry (IHC) would be performed on tumor lysates to measure the levels of phosphorylated JAK2 and Bcr-Abl, as well as markers of apoptosis, to verify that the mechanism of action observed in vitro translates in vivo [1].

Research Context and Future Directions

It is important to interpret the available data with the understanding that research on this compound appears to be from over a decade ago, with no recent updates located [2]. The field of kinase inhibitor development has advanced significantly since this compound was in Phase 1. The "AEG" prefix is also used for a distinct protein, AEG-1 (Astrocyte Elevated Gene-1), which is an oncogene involved in multiple signaling pathways and tumor progression [3]. While this compound was named by Aegera Therapeutics, its relationship to the AEG-1 protein pathway is not explicitly defined in the available data.

Conclusion and Research Implications

To advance your research, I would recommend:

  • Searching Clinical Trial Registries: Look for "AEG41174" or "AEG 41174" on platforms like ClinicalTrials.gov to find any archived records of the Phase 1 trial.
  • Investigating Follow-on Compounds: The developer, Aegera Therapeutics, had other compounds in its pipeline (e.g., AEG40826). Research into these may provide clues about the overall direction of their kinase inhibitor program.
  • Exploring Patent Literature: Searching for patents filed by Aegera Therapeutics may yield more detailed synthetic routes and experimental data not found in journal publications.

References

Molecular and Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core molecular characteristics of AEG-41174 [1]:

Parameter Description
Molecular Formula C₁₈H₁₈N₄O
Molecular Weight 306.36 g/mol
Elemental Composition Carbon: 70.6%, Hydrogen: 5.9%, Nitrogen: 18.3%, Oxygen: 5.2%
Classification Small molecule tyrosine kinase inhibitor
IUPAC Name Not specified in available literature
CAS Number Not publicly available
Solubility Soluble in DMSO; not soluble in water

Structural Features & Physical Properties: The structure contains multiple aromatic and likely heterocyclic rings with nitrogen atoms, which are crucial for its binding affinity and biological activity. It is described as a solid, crystalline powder at room temperature. For research purposes, it should be stored dry and dark at 0-4°C for short-term or -20°C for long-term preservation [1].

Mechanism of Action and Biological Activity

This compound functions as a non-ATP competitive inhibitor, binding to the active sites of specific kinases differently than adenosine triphosphate (ATP). This unique mechanism may help overcome resistance to traditional ATP-competitive inhibitors [1].

G AEG This compound JAK2 JAK2 Inhibition AEG->JAK2 BcrAbl Bcr-Abl Inhibition AEG->BcrAbl NFkB Modulation of NF-κB Pathway AEG->NFkB Proliferation ↓ Cell Proliferation JAK2->Proliferation Apoptosis ↑ Apoptosis JAK2->Apoptosis BcrAbl->Proliferation BcrAbl->Apoptosis ChemoSensitivity ↑ Chemotherapy Sensitivity NFkB->ChemoSensitivity

This compound inhibits key kinases, reducing proliferation and inducing apoptosis in cancer cells [1].

Comparative Analysis with Other Inhibitors

The table below compares this compound with other kinase inhibitors [1]:

Compound Name Primary Target Kinase(s) Mechanism of Inhibition Clinical Status
This compound JAK2, Bcr-Abl Non-ATP competitive Phase 1 clinical trials
Imatinib Bcr-Abl ATP competitive Approved for CML
Nilotinib Bcr-Abl ATP competitive Approved for CML
Ruxolitinib JAK1 & JAK2 ATP competitive Approved for myelofibrosis

This compound's non-ATP competitive mechanism is its key differentiator, potentially making it effective against cancers that have developed resistance to drugs like Imatinib and Nilotinib [1].

Experimental Research Applications

This compound is primarily used in preclinical oncology research to study its effects on cancer cell proliferation, apoptosis, and signaling pathways. Research indicates potential for use in combination therapies to enhance sensitivity to existing chemotherapy agents [1].

Typical In Vitro Assay Protocol:

  • Cell Lines: Studies often use cell lines representing hematological malignancies or solid tumors (e.g., breast, liver cancer).
  • Compound Preparation: A stock solution is prepared in DMSO and further diluted in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.
  • Viability/Proliferation Assay: Cells are treated with a range of this compound concentrations. Cell viability is measured after 48-72 hours using standard assays (e.g., MTT, MTS, or CellTiter-Glo).
  • Apoptosis Assay: Apoptosis induction can be confirmed using flow cytometry with Annexin V/propidium iodide staining after 24-48 hours of treatment.
  • Pathway Analysis: Western blotting is used to analyze the inhibition of target kinases (e.g., reduced phosphorylation of JAK2 or Bcr-Abl substrates) and modulation of downstream pathways like NF-κB.

Conclusion

This compound is a mechanistically distinct tyrosine kinase inhibitor with potential for overcoming treatment resistance in cancers driven by JAK2 and Bcr-Abl. Please note that available information is several years old, and its current development status may have changed.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 functions by inhibiting key kinases involved in cell proliferation and survival. The diagram below illustrates the signaling pathways it targets and its proposed mechanism.

G cluster_legend Pathway Legend Cytokines Cytokines/Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT5 STAT5 Protein JAK2->STAT5 Phosphorylation STAT5_P STAT5 (Phosphorylated) STAT5->STAT5_P STAT5_Dimer STAT5 Dimer STAT5_P->STAT5_Dimer Nucleus Nucleus STAT5_Dimer->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription AEG41174 This compound AEG41174->JAK2 Inhibits NormalPath Normal JAK2-STAT5 Pathway Inhibition Inhibition by this compound

> The JAK2-STAT5 signaling pathway and the site of inhibition by this compound.

  • Targeting the JAK2-STAT5 Pathway: The JAK2-STAT5 pathway is a crucial signaling cascade that transmits information from cytokine signals outside the cell to the nucleus, activating genes that promote cell growth, survival, and proliferation [1] [2]. In many cancers, including prostate cancer and myeloproliferative neoplasms, this pathway becomes constitutively active, driving disease progression [1] [3]. This compound is designed to directly inhibit JAK2 kinase activity [4].

  • Non-ATP Competitive Inhibition: Unlike first-generation kinase inhibitors (e.g., imatinib, ruxolitinib) that compete with ATP for binding in the kinase domain's active site, this compound is a non-ATP competitive inhibitor [4]. This means it binds to a different site on the JAK2 enzyme, which may allow it to overcome resistance mechanisms that can develop against ATP-competitive drugs [4].

Experimental Evidence & Research Context

Early-phase research and the compound's profile suggest its potential in oncology.

  • Synergistic Potential in Oncology: this compound was part of Aegera Therapeutics' oncology pipeline. Preclinical studies on a related Aegera compound, AEG40826 (an IAP inhibitor), demonstrated dramatic synergistic activity against various cancers, including prostate, breast, and lung cancer, when combined with TRAIL receptor antibodies [5]. This indicates that Aegera's strategy involved targeting apoptotic pathways, and this compound's JAK2/Bcr-Abl inhibition fits within this broader therapeutic approach.

  • Relevance in Solid Tumors: While many JAK2 inhibitors are developed for hematological cancers, evidence suggests the JAK2-STAT5 pathway is critically important in solid tumors like prostate cancer [1]. Activation of this pathway promotes castrate-resistant prostate cancer growth and resistance to second-generation anti-androgens like enzalutamide [1]. Inhibiting wild-type JAK2 (not just mutated forms) is a promising strategy for advanced prostate cancer, positioning this compound as a potential candidate for such applications [1].

A Guide for Key Experimentation

For researchers aiming to validate and build upon the profile of this compound, the following experimental approaches are critical.

Experimental Goal Recommended Protocol Key Readouts & Measurements
Kinase Inhibition Profiling Use Homogeneous Time-Resolved Fluorescence (HTRF) assays or similar kinase activity platforms [3]. Incubate recombinant JAK family proteins (JAK1, JAK2, JAK3, TYK2) with this compound across a concentration gradient. IC₅₀ values for each kinase. Selectivity profile to confirm primary target is JAK2 and determine off-target effects [3].
Cellular Efficacy & Mechanism Use cell lines with relevant targets (e.g., HEL for JAK2V617F; Bcr-Abl+ lines for CML) [3]. Treat cells with this compound for 24-72 hours. Cell viability (IC₅₀) via MTS/CellTiter-Glo assays [3]. Apoptosis via Annexin V/PI staining and flow cytometry [3]. Cell cycle arrest via PI staining and flow cytometry [3].
Target Engagement Validation Perform Western Blotting on treated cell lysates. Probe for phospho-JAK2 (Y1007/1008), total JAK2, phospho-STAT5 (Y694), and total STAT5 [3]. Reduction in p-JAK2 and p-STAT5 levels. Downregulation of Bcl-2 (STAT target). Upregulation of Bax (pro-apoptotic) [3].
In Vivo Efficacy Establish xenograft mouse models (e.g., HEL cells). Administer this compound orally at determined doses. Monitor tumor volume and body weight [3]. Tumor growth inhibition. Tumor volume and weight compared to control. Toxicity indicators (body weight loss) [3].

References

AEG-41174 non-ATP competitive kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: AEG-41174

The table below summarizes the core technical information for this compound from the search results.

Attribute Description
Name This compound [1]
Classification Novel, non-ATP competitive, small molecule tyrosine kinase inhibitor [1] [2]
Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [1]
Clinical Status Phase 1 clinical trials (as of a 2019 source, for hematological malignancies) [1] [2]
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Solubility Soluble in DMSO; not soluble in water [1]
Mechanism Overview Binds to the active sites of target kinases, preventing their phosphorylation activity in a manner that does not compete with ATP. This is crucial for disrupting signaling pathways that promote cell division and survival in cancer cells [1].

Mechanism and Biological Context

This compound functions as a non-ATP competitive inhibitor, which is a key feature for its potential to overcome drug resistance [1] [3]. The following diagram illustrates its reported positioning within oncogenic signaling pathways.

G cluster_paths Oncogenic Signaling Pathways cluster_outcomes Cellular Outcome AEG41174 This compound Mechanism Non-ATP Competitive Inhibition AEG41174->Mechanism JAK2 JAK2 Kinase ProSurvival Pro-Survival &nProliferation Signals JAK2->ProSurvival Disrupts p1 JAK2->p1 BcrAbl Bcr-Abl Kinase Apoptosis Apoptosis Inhibition BcrAbl->Apoptosis Disrupts p2 BcrAbl->p2 DecreasedProlif Decreased Proliferation ProSurvival->DecreasedProlif CellDeath Increased Apoptosis Apoptosis->CellDeath Mechanism->JAK2 Inhibits Mechanism->BcrAbl Inhibits p1->ProSurvival Activates p1->Apoptosis Activates p2->ProSurvival Activates p2->Apoptosis Activates

This compound inhibits key kinases JAK2 and Bcr-Abl, disrupting pro-survival signals and promoting cancer cell death [1].

Research and Development Context

  • Developer Information: this compound was under development by Aegera Therapeutics. A 2019 source indicated it was in a Phase 1 clinical trial for evaluating its efficacy in treating blood cancers [2].
  • Potential Advantage: Its non-ATP competitive mechanism may allow it to remain effective against cancer cells that have developed resistance to more common ATP-competitive kinase inhibitors (like imatinib and nilotinib) by binding to a different site on the target kinase [1] [3].

References

Technical Profile of AEG-41174

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 is a novel, small-molecule tyrosine kinase inhibitor investigated for its potential in treating hematological malignancies [1]. Its key distinguishing feature is its non-adenosine triphosphate (ATP) competitive mechanism, which may allow it to overcome resistance to earlier ATP-competitive inhibitors [1].

The table below summarizes the core molecular and mechanistic characteristics of this compound:

Property Description
Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [1]
Secondary Target Potentially FLT3 (based on similar compounds) [1]
Mechanism of Action Non-ATP competitive tyrosine kinase inhibitor [1]
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Solubility Soluble in DMSO; not soluble in water [1]
Clinical Status (as of 2019) Phase 1 clinical trial for blood cancers [2]

Mechanism of Action and Signaling Pathways

This compound functions by binding to the active sites of specific tyrosine kinases, preventing their phosphorylation activity [1]. This inhibition disrupts crucial signaling pathways that promote cell division and survival in cancer cells, leading to decreased proliferation and increased apoptosis (programmed cell death) [1].

The following diagram illustrates the proposed signaling pathways affected by this compound and its role in inducing apoptosis in cancer cells.

G cluster_external External Survival Signals cluster_inhibition cluster_targets Kinase Targets cluster_pathways GrowthFactors Growth Factors BcrAbl Bcr-Abl GrowthFactors->BcrAbl Activates Cytokines Cytokines JAK2 JAK2 Cytokines->JAK2 Activates AEG41174 This compound AEG41174->BcrAbl Inhibits AEG41174->JAK2 Inhibits FLT3 FLT3 (Potential) AEG41174->FLT3 Inhibits ProSurvivalPathway Pro-Survival & Pro-Proliferation Signaling (e.g., JAK-STAT, NF-κB) BcrAbl->ProSurvivalPathway Stimulates JAK2->ProSurvivalPathway Stimulates FLT3->ProSurvivalPathway Stimulates Apoptosis Apoptosis (Programmed Cell Death) ProSurvivalPathway->Apoptosis Suppresses Invisible

This mechanism is distinct from first-generation inhibitors like Imatinib and Nilotinib, potentially offering a therapeutic avenue for resistant cancers [1].

Compound Name Target Kinase(s) Mechanism Clinical Status
This compound JAK2, Bcr-Abl Non-ATP competitive inhibitor Phase 1 trials [1]
Imatinib Bcr-Abl ATP competitive inhibitor Approved for CML [1]
Ruxolitinib JAK1 & JAK2 ATP competitive inhibitor Approved for myelofibrosis [1]
Nilotinib Bcr-Abl ATP competitive inhibitor Approved for CML [1]

References

AEG-41174 Technical and Development Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available technical and development information for AEG-41174:

Profile Aspect Details
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Mechanism of Action Non-adenosine triphosphate competitive tyrosine kinase inhibitor [1]
Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [1]
Indication Hematological malignancies (in clinical trials) [1]
Clinical Status Phase 1 (as of search results) [1]
Solubility Soluble in DMSO; not soluble in water [1]

General Phase 1 Clinical Trial Framework

Since specific protocols for this compound are not available in the search results, the following table outlines the standard design of a Phase 1 oncology trial, which provides context for how the this compound trial is likely structured [2] [3]:

Trial Element Typical Design in Oncology Phase 1 Trials
Primary Objective Evaluate safety, toxicity, and determine the Maximum Tolerated Dose (MTD) [2].
Primary Endpoints Incidence of Dose-Limiting Toxicities (DLTs), MTD [2].
Secondary/Exploratory Endpoints Preliminary signs of efficacy, pharmacokinetics (PK) [2].
Study Population Patients with the disease (e.g., specific cancer type) [2] [3].
Sample Size 12-20 subjects [2] to 20-100 participants [3].
Number of Sites Typically 1-5 specialized sites [2].
Duration Several months to a year (e.g., 6-10 months enrollment) [2] [3].

This compound Signaling Pathway

The diagram below illustrates the known signaling pathways and biological role of its target protein, AEG-1/MTDH/LYRIC, which this compound is designed to inhibit [1] [4].

G AEG41174 This compound AEG1 AEG-1/MTDH/LYRIC (Oncoprotein) AEG41174->AEG1 Inhibits JAK2 JAK2 Kinase AEG1->JAK2 Activates BcrAbl Bcr-Abl Kinase AEG1->BcrAbl Activates NFkB NF-κB Pathway AEG1->NFkB Activates Phenotypes Proliferation Cell Survival Invasion/Metastasis Angiogenesis Chemoresistance JAK2->Phenotypes Promotes BcrAbl->Phenotypes Promotes NFkB->Phenotypes Promotes

References

Molecular and Chemical Profile of AEG-41174

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical properties of AEG-41174:

Parameter Specification
Drug Type Small molecule drug [1]
Molecular Formula C₁₈H₁₈N₄O [2]
Molecular Weight 306.36 g/mol [2]
Elemental Composition C (70.6%), H (5.9%), N (18.3%), O (5.2%) [2]
IUPAC Name Not publicly specified [2]
Solubility Soluble in DMSO; not soluble in water [2]
Storage Conditions Dry, dark and at 0 - 4 °C for short term or -20 °C for long term [2]
Mechanism of Action Non-ATP competitive tyrosine kinase inhibitor [3]

Primary Targets and Mechanism of Action

This compound functions as a non-ATP competitive inhibitor, primarily targeting tyrosine kinases implicated in hematological cancers [3]. Its primary known targets are:

  • Janus Kinase 2 (JAK2): A critical kinase involved in cellular signaling pathways that regulate hematopoiesis and immune function [2] [1] [3].
  • Bcr-Abl: The fusion protein responsible for Chronic Myelogenous Leukemia (CML) and other leukemias [2] [1] [3].
  • FLT3: FMS-like tyrosine kinase 3, a receptor tyrosine kinase that is often mutated in Acute Myeloid Leukemia (AML) [1].

The non-ATP competitive mechanism is a key differentiator. Unlike first-generation inhibitors like imatinib, which bind to the ATP-binding site of the kinase, this compound binds to a different site. This unique mode of action allowed it to potentially overcome resistance mutations that arise in the ATP-binding pocket, making it a promising candidate for treating resistant cancers [2].

Biological Activity and Signaling Pathways

By inhibiting JAK2, Bcr-Abl, and FLT3, this compound disrupts crucial pro-survival and proliferation signals within cancer cells. This disruption can lead to:

  • Decreased cellular proliferation
  • Increased apoptosis (programmed cell death) [2]

The diagram below illustrates the proposed signaling pathways targeted by this compound and its consequent effects on cancer cells.

G AEG This compound JAK2 JAK2 Inhibition AEG->JAK2 BcrAbl Bcr-Abl Inhibition AEG->BcrAbl FLT3 FLT3 Inhibition AEG->FLT3 ProSurvival Blocked Pro-Survival Signaling JAK2->ProSurvival BcrAbl->ProSurvival FLT3->ProSurvival Apoptosis Induced Apoptosis ProSurvival->Apoptosis Proliferation Inhibited Proliferation ProSurvival->Proliferation

Development Status and Historical Context

This compound was developed by Aegera Therapeutics [3] [4]. The drug candidate reached Phase 1 clinical trials for Hematologic Neoplasms in the United States and Germany [1]. However, its development was ultimately discontinued [1] [4]. The acquisition of Aegera Therapeutics by Pharmascience in May 2011 appears to be a significant event in the timeline of this compound [4].

Comparative Analysis with Other Kinase Inhibitors

The table below positions this compound among other kinase inhibitors, highlighting its unique mechanism.

Compound Name Primary Target(s) Mechanism Clinical Status
This compound JAK2, Bcr-Abl, FLT3 Non-ATP competitive inhibitor Discontinued (Phase 1) [1]
Imatinib Bcr-Abl ATP competitive inhibitor Approved for CML [2]
Ruxolitinib JAK1 & JAK2 ATP competitive inhibitor Approved for myelofibrosis [2]
Nilotinib Bcr-Abl ATP competitive inhibitor Approved for CML [2]

Guidance for Experimental Research

While the search results do not contain detailed, step-by-step experimental protocols for this compound, they provide key parameters that can guide assay design.

  • Solubility and Storage: Prepare a stock solution in DMSO. Aliquot and store at recommended temperatures (-20°C for long-term) to maintain stability. Further dilute in assay buffer for cellular experiments, noting its insolubility in water [2].
  • Target-Based Assays: To measure direct kinase inhibition, you can use:
    • Kinase Inhibition Assays: Employ biochemical assays using purified JAK2, Bcr-Abl, or FLT3 kinases. Quantify inhibition using methods like ELISA to measure phosphorylation of a substrate. Its non-ATP competitive nature should be confirmed through kinetic studies [2] [3].
  • Cell-Based Assays: To evaluate biological activity:
    • Proliferation Assays: Use cell lines dependent on the target kinases (e.g., Ba/F3 cells expressing Bcr-Abl or FLT3 mutations). Measure IC₅₀ values using assays like MTT or ATP-lite over 72 hours.
    • Apoptosis Assays: Treat sensitive cell lines with this compound and measure apoptosis induction via flow cytometry using Annexin V/PI staining after 24-48 hours.
    • Western Blot Analysis: Confirm mechanism of action by detecting reduced levels of phosphorylated STAT5 (downstream of JAK2 and Bcr-Abl) and other pathway components in treated cells vs. controls [2].

References

The IAP Protein Family: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor of Apoptosis (IAP) proteins are a family of anti-apoptotic regulators that promote cancer cell survival and resistance to therapy. They are characterized by the presence of one to three Baculovirus IAP Repeat (BIR) domains [1] [2].

The human IAP family consists of eight members, with the following being the most studied in the context of cancer therapy:

IAP Family Member Gene Name(s) Primary Functions & Characteristics
XIAP BIRC4 Most potent direct inhibitor of caspases-3, -7, and -9 [3] [4]
cIAP1 & cIAP2 BIRC2, BIRC3 E3 ubiquitin ligases; key regulators of NF-κB signaling and death receptor pathways [3] [5] [4]
Survivin BIRC5 Regulates cell division and apoptosis inhibition; strongly associated with poor prognosis [1] [6]
ML-IAP (Livin) BIRC7 Overexpressed in melanomas; inhibits apoptosis and binds SMAC [1] [7]
NAIP BIRC1 Involved in innate immune response [1]
Apollon BIRC6 Large IAP; E3 ubiquitin ligase for SMAC and caspase-9 [1]
ILP-2 BIRC8 Testis-specific IAP [1]

A key mechanism of IAP inhibition is through the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases). Upon apoptosis induction, SMAC is released into the cytosol and binds to the BIR domains of IAPs, displacing and freeing the caspases to execute cell death [3] [4]. This interaction is the foundation for developing SMAC mimetics as IAP antagonists.

The following diagram illustrates the core mechanism of how IAP antagonists (SMAC mimetics) promote cell death.

G Stimulus Apoptotic Stimulus (e.g., Chemotherapy, TNFα) Mitochondria Mitochondria Stimulus->Mitochondria SMAC SMAC / SMAC Mimetic Mitochondria->SMAC IAP IAP Protein (e.g., XIAP, cIAP1) SMAC->IAP Binds BIR Domain SMAC->IAP Releases Caspase Caspase (Inactive) IAP->Caspase Inhibits IAP->Caspase Releases ActiveCaspase Caspase (Active) Caspase->ActiveCaspase Apoptosis Apoptosis ActiveCaspase->Apoptosis

Core mechanism of IAP antagonism: SMAC or mimetics bind IAPs, releasing caspases to induce apoptosis.

AEG41174 and the IAP Antagonist Landscape

AEG41174 is a small molecule IAP inhibitor developed by Aegera Therapeutics. According to a 2019 press release, it was characterized as a "novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl," and was reported to be in a Phase 1 clinical trial at that time [8]. It was part of a portfolio that also included other candidates like AEG40826 (a potent IAP antagonist) and AEG35156 (a XIAP-targeting antisense oligonucleotide) [8].

It is important to note that the development of IAP antagonists has advanced significantly, with many candidates progressing further than AEG41174. The table below summarizes key IAP antagonists to provide context for the field.

Compound Name Chemical Type / Key Features Primary Targets & Notes Highest Reported Phase
AEG41174 Small molecule, non-ATP competitive TKI [8] JAK2, Bcr-Abl; Phase I (status as of 2019) [8] Phase I
Birinapant (TL32711) Bivalent SMAC mimetic [7] XIAP (Kd: 45 nM), cIAP1 (Kd: <1 nM); promotes cIAP degradation [7] Phase II
Xevinapant (AT-406/Debio 1143) Oral SMAC mimetic/antagonist [2] [7] XIAP, cIAP1, cIAP2 [7] Phase III
LCL161 Oral IAP inhibitor [9] [7] XIAP, cIAP1; promotes cIAP1 degradation and inhibits TNF-mediated NF-κB activation [7] Phase II
Tolinapant (ASTX660) Oral non-peptidomimetic antagonist [7] Dual antagonist of cIAP and XIAP [7] Phase II
GDC-0152 Peptidomimetic antagonist [1] [7] Pan-IAP binder (XIAP, cIAP1, cIAP2, ML-IAP) [7] Phase I

Experimental Considerations for IAP Research

For researchers designing experiments with IAP antagonists, here are key methodologies and mechanistic considerations based on the literature.

  • Combination Strategies: Preclinical data strongly suggests that IAP antagonists are most effective in combination with other agents. Common partners include TRAIL receptor agonists, conventional chemotherapy (e.g., vincristine, doxorubicin), radiation therapy, and PARP inhibitors (especially in BRCA-mutated models) [3] [8] [9].
  • Key Assays and Readouts:
    • Cell Viability: Measure using assays like acid phosphatase or flow cytometry with propidium iodide (PI) staining [10] [9].
    • Apoptosis Detection: Quantify via TUNEL assay or by measuring caspase activation (e.g., cleaved caspases-3, -7, -9) using Western blot or activity assays [10] [9].
    • Protein Degradation and Pathway Analysis: Use Western blot to monitor rapid degradation of cIAP1 and cleavage of PARP. Assess activation of NF-κB and MAPK pathways [10] [7].
    • Gene Modulation: Utilize siRNA or shRNA to knock down specific IAPs (e.g., XIAP, cIAP1) and validate target specificity and phenotypic effects [10] [9].
  • In Vivo Models: The anti-tumor efficacy of IAP antagonists is frequently validated in human tumor xenograft mouse models and Patient-Derived Xenograft (PDX) models [9].

References

AEG-41174 Aegera Therapeutics development

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug Profile and Specifications

The table below summarizes the key technical data for AEG-41174:

Attribute Details
Drug Type Small molecule drug [1]
Primary Mechanism Non-adenosine triphosphate (ATP) competitive tyrosine kinase inhibitor [2] [3]
Primary Targets Tyrosine-protein kinase JAK2 (Janus kinase 2), Tyrosine-protein kinase receptor FLT3, Bcr-Abl [2] [1]
Highest Phase of Development Phase 1 (Discontinued) [1]
Indication (in trials) Hematologic Neoplasms [1]
Molecular Formula C₁₈H₁₈N₄O [2]
Molecular Weight 306.36 g/mol [2]
Synonym AEG 41174, AEG41174, LS-104 [1]
Solubility Soluble in DMSO; not soluble in water [2]

Mechanism of Action and Signaling Pathways

This compound was designed to inhibit several therapeutically significant kinases implicated in cancer cell proliferation and survival [2].

  • Novel Binding Mechanism: As a non-ATP competitive inhibitor, this compound binds to the active sites of target kinases differently than ATP, the cell's primary energy molecule. This mechanism can potentially overcome resistance that often develops against ATP-competitive inhibitors like imatinib [2].
  • Key Signaling Pathways: By inhibiting JAK2, FLT3, and Bcr-Abl, this compound targets critical pathways in hematological malignancies. The diagram below illustrates its primary molecular targets and their roles in cancer signaling.

fascia AEG41174 This compound JAK2 JAK2 Inhibition AEG41174->JAK2 BcrAbl Bcr-Abl Inhibition AEG41174->BcrAbl FLT3 FLT3 Inhibition AEG41174->FLT3 STAT ↓ STAT Phosphorylation JAK2->STAT Apoptosis Increased Apoptosis BcrAbl->Apoptosis Survival Impaired Cell Survival Signaling FLT3->Survival Proliferation Reduced Cell Proliferation STAT->Proliferation

Development History and Current Status

This compound was developed by Aegera Therapeutics Inc., a clinical-stage biotechnology company founded in 1997 and headquartered in Quebec, Canada [4] [3].

  • Clinical Trial Phase: The drug entered Phase 1 clinical trials for Hematologic Neoplasms in the United States and Germany [1].
  • Current Status: The drug's highest phase is listed as Phase 1 (Discontinued), indicating that clinical development has been halted [1]. The reasons for discontinuation are not detailed in the available information.

Comparative Analysis with Other Kinase Inhibitors

The table positions this compound among other kinase inhibitors, highlighting its unique potential mechanism.

Compound Name Target Kinase(s) Mechanism Clinical Status
This compound Janus kinase 2 (JAK2), Bcr-Abl Non-ATP competitive inhibitor Phase 1 (Discontinued) [2] [1]
Imatinib Bcr-Abl ATP competitive inhibitor Approved for CML [2]
Ruxolitinib Janus kinase 1 & 2 ATP competitive inhibitor Approved for myelofibrosis [2]
Nilotinib Bcr-Abl ATP competitive inhibitor Approved for CML [2]

Experimental Considerations for Research

For researchers continuing to study compounds with similar mechanisms, here are key experimental aspects based on available data.

  • Key Experimental Readouts: Preclinical studies for kinase inhibitors typically focus on:
    • Cell Viability Assays: Measuring reduction in proliferation of cancer cell lines.
    • Western Blot Analysis: Confirming inhibition of target kinases by detecting decreased phosphorylation of JAK2, FLT3, Bcr-Abl, and downstream effectors like STAT.
    • Apoptosis Assays: Using methods like flow cytometry with Annexin V staining to quantify increased cell death.
  • Notable Combination Potential: While specific data for this compound combinations is limited, Aegera's other clinical programs explored IAP inhibitors in combination with TRAIL receptor antibodies, showing dramatic synergistic activity [3]. This suggests potential for researching this compound in rational combinations.

Conclusion

This compound was a first-in-class non-ATP competitive kinase inhibitor with a novel mechanism. Its discontinuation in Phase 1 highlights the challenges in drug development. Research on its specific molecular interactions and clinical trial data could provide valuable insights for developing next-generation kinase inhibitors.

References

AEG-41174 scientific literature review

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 Fact Sheet

The table below summarizes the core chemical, biological, and development information for this compound.

Attribute Description
Chemical Identity
• Molecular Formula C₁₈H₁₈N₄O [1]
• Molecular Weight 306.36 g/mol [1]
• Solubility Soluble in DMSO; not soluble in water [1]
• Purity in Research Typically >98% [1]
Mechanism of Action
• Primary Mechanism Non-adenosine triphosphate (ATP) competitive tyrosine kinase inhibitor [1] [2]
• Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [1] [2]
• Key Differentiator Its non-ATP competitive mechanism may allow it to overcome resistance to ATP-competitive inhibitors like Imatinib [1]
Development Status (as of 2019)
• Highest Phase Reached Phase 1 clinical trial [1] [2]
• Indication (in trial) Blood cancers (hematological malignancies) [1]
• Developing Company Aegera Therapeutics Inc. [2]

Mechanism of Action and Signaling Pathways

This compound is a small molecule designed to inhibit specific tyrosine kinases, which are enzymes that play a critical role in cell signaling, survival, and proliferation, particularly in cancer cells [1].

The diagram below illustrates its primary mechanism and the key signaling pathways it targets.

G cluster_targets Key Kinase Targets cluster_pathways Downstream Oncogenic Pathways AEG41174 This compound JAK2 JAK2 AEG41174->JAK2 Inhibits BcrAbl Bcr-Abl AEG41174->BcrAbl Inhibits ProSurvival Cell Survival & Proliferation Signals JAK2->ProSurvival Activates BcrAbl->ProSurvival Activates ApoptosisEvasion Evasion of Apoptosis ProSurvival->ApoptosisEvasion Promotes CancerPhenotype Cancer Progression: - Tumor Growth - Metastasis ApoptosisEvasion->CancerPhenotype Leads to

This compound inhibits JAK2 and Bcr-Abl kinases to block pro-survival and anti-apoptotic signaling in cancer cells

Research Context and Name Clarification

The "AEG" prefix in this compound originates from Astrocyte Elevated Gene-1 (AEG-1) [1] [3]. AEG-1, also known as MTDH/LYRIC, is an oncoprotein that is overexpressed in many cancers and is associated with tumor progression, metastasis, and chemoresistance [3]. This compound, the small molecule inhibitor, was developed to target pathways connected to the biology of the AEG-1 protein [1].

Knowledge Gaps and Limitations

The information gathered has significant limitations for a comprehensive 2025 review:

  • Outdated Information: The most specific data on this compound's status is from around 2019, indicating it was in Phase 1 trials [1] [2]. There is no information on trial outcomes, subsequent development phases, or current status.
  • Lack of Detailed Protocols: The search results do not contain the detailed experimental methodologies, workflows, or specific quantitative data from assays that you requested.
  • No Recent Clinical Data: Information on pharmacokinetics, dosing, safety profile, or efficacy from clinical trials is absent.

Suggestions for Further Research

To build a more current and in-depth review, I suggest you:

  • Consult Clinical Trial Registries: Search platforms like ClinicalTrials.gov (U.S.), the EU Clinical Trials Register, and other national registries using the identifier "AEG41174" or "this compound". This may provide protocol details and summary results if the trial has been completed.
  • Access Scientific Databases: Deepen the search on platforms like PubMed, Google Scholar, and Web of Science for any recent publications. Using the company name "Aegera Therapeutics" as a search term could also yield relevant posters or papers.
  • Explore Patent Literature: Patent filings can be a rich source of technical information, including detailed synthetic chemistry, biological assay methods, and compound data that may not be available in journal articles.

References

AEG-41174 in vitro assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 Compound Profile

This compound is a novel, small-molecule tyrosine kinase inhibitor. Its primary mechanism of action is the non-adenosine triphosphate (ATP) competitive inhibition of key kinases, including Janus kinase 2 (JAK2) and Bcr-Abl [1] [2]. This distinct mechanism may allow it to overcome resistance to traditional ATP-competitive inhibitors [1]. The table below summarizes its key characteristics:

Parameter Description
Drug Type Small molecule drug [3]
Primary Targets JAK2, Bcr-Abl [1] [3]
Other Potential Target FLT3 [3]
Mechanism Non-ATP competitive tyrosine kinase inhibitor [1] [2]
Solubility Soluble in DMSO; not soluble in water [1]
Clinical Status Discontinued after Phase 1 trials for hematologic neoplasms [3]

Proposed In Vitro Assay Strategies for this compound

You can design effective experiments by applying standard oncology drug discovery assays tailored to its known mechanism. The following workflows outline the key steps for cytotoxicity and mechanism-of-action assays.

G Start Start Assay Setup Plate Seed target cancer cell lines in multi-well plates Start->Plate Treat Treat cells with This compound serial dilutions Plate->Treat Incubate Incubate (24-72 hours) Treat->Incubate Measure Measure endpoint (e.g., add MTT reagent) Incubate->Measure Analyze Analyze data (IC50 calculation) Measure->Analyze

Diagram 1: General workflow for assessing the cytotoxic effects or impact on cell viability of this compound.

G Start Start MoA Investigation Treat Treat cells with this compound and/or relevant stimuli Start->Treat Lyse Lyse cells and extract proteins Treat->Lyse Phospho Measure target kinase phosphorylation (Western Blot/ELISA) Lyse->Phospho Apoptosis Measure apoptosis markers (e.g., Caspase activity) Lyse->Apoptosis Integrate Integrate data to confirm inhibition of JAK2/Bcr-Abl and induction of apoptosis Phospho->Integrate Apoptosis->Integrate

Diagram 2: A workflow for investigating the Mechanism of Action (MoA) of this compound, focusing on kinase inhibition and downstream effects.

Cytotoxicity and Cell Viability Assays

These assays determine the compound's ability to kill cancer cells or inhibit their proliferation.

  • Core Principle: Measure metabolic activity or membrane integrity of cells after treatment with this compound [4].
  • Recommended Assays:
    • MTT Assay: Measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells [4].
    • Trypan Blue Exclusion Assay: A simple method to count viable cells. Viable cells with intact membranes exclude the dye, while dead cells take it up and appear blue [4].
  • Key Experimental Parameters:
    • Use appropriate cancer cell lines (e.g., hematological malignancy models).
    • Prepare a stock solution of this compound in DMSO and then dilute in cell culture medium. Include a DMSO vehicle control.
    • Treat cells for 24-72 hours.
    • Include a positive control (e.g., a known cytotoxic agent).
    • Perform dose-response experiments to calculate the half-maximal inhibitory concentration (IC₅₀).
Mechanism of Action (MoA) Studies

These assays confirm that this compound is hitting its intended targets and elucidate the downstream effects.

  • Target Engagement:
    • Kinase Activity Assays: Use commercial or in-house biochemical kits to measure the inhibition of recombinant JAK2 or Bcr-Abl kinase activity directly.
    • Phosphoprotein Detection: Treat cancer cells with this compound and use techniques like Western blotting to detect reduced phosphorylation of downstream signaling proteins (e.g., STATs for JAK2, CrkL for Bcr-Abl).
  • Downstream Phenotypic Effects:
    • Apoptosis Assays: Since this compound is pro-apoptotic, measure apoptosis induction using assays for caspase-3/7 activity or Annexin V staining [2].
Metabolic Stability Assays

These are critical in early drug discovery to predict a compound's in vivo half-life and bioavailability [5].

  • Core Principle: Incubate this compound with liver microsomes or hepatocytes and measure the parent compound's disappearance over time [5].
  • Key Outputs:
    • In vitro half-life (t₁/₂)
    • Intrinsic Clearance (CLᵢₙₜ)

Key Considerations for Experimental Design

The table below summarizes critical parameters to plan for in your this compound assays.

Assay Type Key Parameters to Define Controls to Include
Cytotoxicity Cell line, seeding density, drug exposure time, concentration range, endpoint detection method. Vehicle (DMSO), untreated cells, positive cytotoxicity control.
Kinase Inhibition Kinase enzyme concentration, ATP concentration, substrate, incubation time. No-inhibitor control (100% activity), negative control.
Metabolic Stability Microsomal protein concentration, co-factor concentration (NADPH), incubation time. Zero-time point control, no-cofactor control.

Research Recommendations

  • Search for Broader Protocols: Look for detailed protocols using general terms like "tyrosine kinase inhibitor screening," "MTT assay protocol," or "kinase binding assay."
  • Consult Manufacturer Sites: Check websites of major reagent suppliers for optimized assay kits and application notes related to JAK2 or Bcr-Abl.
  • Review Related Compounds: Studying the methods sections of research papers on clinically approved TKIs (e.g., Imatinib, Ruxolitinib) can provide an excellent framework for assay design [1].

I hope this structured overview assists in planning your research on this compound. Would you like more detailed steps for a specific assay type, such as the MTT protocol or Western blotting for phospho-proteins?

References

AEG-41174 cancer cell line studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: AEG-41174

Basic Properties & Mechanism of Action

This compound is a novel, small-molecule tyrosine kinase inhibitor. Its key distinguishing mechanism is that it is non-adenosine triphosphate (ATP) competitive. This means it binds to the kinase enzymes at a site different from the ATP-binding site, a property that may help overcome resistance mechanisms common to ATP-competitive inhibitors like Imatinib and Nilotinib [1] [2].

Its primary targets are therapeutically significant kinases, including Janus kinase 2 (JAK2) and Bcr-Abl, which are implicated in various hematological malignancies [1] [2]. The table below summarizes its core characteristics:

Property Description
IUPAC Name Not specified in available data
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Solubility Soluble in DMSO; not soluble in water [1]
Recommended Storage Dry, dark, at 0 - 4 °C (short term) or -20 °C (long term) [1]
Clinical Status Phase 1 clinical trials (as of a 2019 update) [2]

General Framework for Cell Line Studies

While specific protocols for this compound are not published, the following framework outlines critical steps for conducting in vitro studies with any investigational compound, based on established oncology research practices.

1. Cell Line Selection and Authentication

  • Selection: Choose cell lines relevant to the target kinases. For this compound, this includes models for hematological cancers (e.g., chronic myeloid leukemia for Bcr-Abl) or solid tumors where JAK2 is a driver [1] [3].
  • Authentication: Always authenticate cell lines using Short Tandem Repeat (STR) profiling to prevent and detect cross-contamination or misidentification, a widespread problem in cancer research [3].
  • Culture Conditions: Maintain cells in appropriate media and conditions. Limit the number of passages to minimize genomic and phenotypic drift [4].

2. Stock Solution Preparation

  • Calculate the mass of this compound needed based on its molecular weight (306.36 g/mol) and the desired stock concentration.
  • Aseptically weigh the compound. Given its solubility profile, dissolve this compound in high-quality, sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM).
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or lower [1].

3. In Vitro Efficacy and Viability Assays

  • Dose-Response Curves: Treat panels of cell lines with a range of this compound concentrations (typically from nanomolar to micromolar) for 48-72 hours.
  • Viability Readouts: Use standard assays like MTT, MTS, or CellTiter-Glo to measure cell viability or ATP content as a proxy for cell number.
  • Data Analysis: Calculate half-maximal inhibitory concentration (IC₅₀) values for each cell line to determine potency and identify sensitive lineages.

4. Target Engagement and Mechanism Studies

  • Western Blotting: Confirmation of target inhibition is crucial. Analyze cell lysates by western blot to detect reduced levels of phosphorylated JAK2 or Bcr-Abl downstream signaling proteins (e.g., STAT5 for JAK2, CrkL for Bcr-Abl) following this compound treatment.
  • Apoptosis Assays: Investigate induction of programmed cell death using assays for Annexin V/propidium iodide staining and caspase-3/7 activation.
  • Proliferation Assays: Assess anti-proliferative effects using assays like BrdU or EdU incorporation.

The following diagram visualizes the core experimental workflow and the key signaling pathways targeted by this compound.

G cluster_workflow Experimental Workflow cluster_pathway Key Signaling Pathways Targeted by this compound CellSelection Cell Line Selection & Authentication StockPrep This compound Stock Solution Preparation CellSelection->StockPrep CompoundTreatment In-vitro Treatment & Assays StockPrep->CompoundTreatment DataAnalysis Data Analysis & Validation CompoundTreatment->DataAnalysis AEG This compound CompoundTreatment->AEG JAK2 JAK2 AEG->JAK2 Inhibits BcrAbl Bcr-Abl AEG->BcrAbl Inhibits STAT e.g., STAT5 (Downstream Signal) JAK2->STAT Phosphorylates Crkl e.g., CrkL (Downstream Signal) BcrAbl->Crkl Phosphorylates Outcomes Altered Cell Outcomes: Proliferation, Survival, Apoptosis STAT->Outcomes Crkl->Outcomes

Critical Considerations for Research Use

  • Research Use Only: this compound is explicitly intended for research purposes and is not designed for human or veterinary therapeutic applications [1].
  • Handling and Safety: Standard safe laboratory practices should be followed when handling the compound, including the use of personal protective equipment (PPE). Specific toxicity data is not available in the search results.
  • Data Reproducibility: To ensure reproducibility, meticulously document all experimental details, including the DMSO concentration used in treatments (keep it low, typically <0.1%), passage numbers of cell lines, and the specific assay protocols [5] [4].

References

AEG-41174 combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Profile of AEG-41174

Basic Information & Status

Parameter Description
Drug Type Small molecule drug [1]
Primary Mechanism Non-ATP competitive tyrosine kinase inhibitor [2]
Primary Targets JAK2, Bcr-Abl [2] [1]
Secondary Target FLT3 (as per some sources) [1]
Highest Phase Discontinued (Phase 1) [1]
Active Indication Hematologic Neoplasms (was under investigation) [1]

Molecular & Physicochemical Properties

Property Description
Molecular Formula C₁₈H₁₈N₄O [2]
Molecular Weight 306.36 g/mol [2]
Solubility Soluble in DMSO; not soluble in water [2]
Physical Form Solid powder [2]
Storage -20°C for long term; protect from light and moisture [2]

Rationale for Combination Therapy

The search results did not specify tested combinations for this compound. However, its mechanism suggests potential synergistic partners:

G cluster_0 Mechanism of Action cluster_1 Cellular Outcome A This compound M1 Inhibition of: • JAK2 Signaling • Bcr-Abl Activity A->M1 B Other Agents M2 e.g., Apoptosis Inducers DNA-Damaging Agents Pathway Inhibitors B->M2 C1 Enhanced Apoptosis M1->C1 C2 Overcome Resistance M1->C2 M2->C1 M2->C2 C3 Synergistic Cytotoxicity C1->C3 C2->C3

Framework for Protocol Development

While this compound-specific protocols are unavailable, you can design experiments based on established oncology combination therapy principles [3] [4]. The diagram below outlines a high-level workflow for developing and validating a combination therapy.

G cluster_details Key Activities per Phase Start 1. In Vitro Synergy Screening A 2. Mechanism Deeper Dive Start->A Synergy Found detail1 • Viability assays (MTT/CTB) • Combination Index (CI) calculation • Dose-response matrix B 3. In Vivo Validation A->B Mechanism Understood detail2 • Apoptosis assays (Caspase 3/7) • Cell cycle analysis • Western blot for pathway modulation C 4. Biomarker Analysis B->C Efficacy Confirmed detail3 • Xenograft models • Tolerability (body weight, behavior) • Tumor volume measurement detail4 • RNA/Protein from treated tumors • IHC for target engagement • Correlate with response

Key Considerations for Protocol Design:

  • Synergy Scoring: Use the Combination Index (CI) method via software like CompuSyn. A CI < 1 indicates synergy [3].
  • Temporal Sequencing: The order of drug administration can critically impact efficacy. Test concurrent vs. sequential dosing [3].
  • Biomarker Integration: Plan correlative studies from the outset to identify potential biomarkers of response, which is crucial given this compound's targeted mechanism.

Suggestions for Further Research

To proceed with your project, I suggest these alternative research strategies:

  • Explore Broader Context: Review the general principles of combination therapy in oncology [4] and advanced protocol design [3] to create a theoretical framework for this compound.
  • Investigate Similar Compounds: Research the combination strategies of other kinase inhibitors with similar targets (e.g., JAK2, Bcr-Abl) as a proxy. The table below compares this compound with other inhibitors.
Compound Name Target Kinase(s) Mechanism Clinical Status
This compound JAK2, Bcr-Abl Non-ATP competitive inhibitor Discontinued (Phase 1)
Imatinib Bcr-Abl ATP competitive inhibitor Approved for CML
Ruxolitinib JAK1 & JAK2 ATP competitive inhibitor Approved for myelofibrosis
Nilotinib Bcr-Abl ATP competitive inhibitor Approved for CML

Source: [2]

  • Consult Specialized Databases: Access may be required to proprietary commercial intelligence platforms (e.g., Citeline, Integrity) or pharmaceutical company filings for any unpublished combination data.

References

AEG-41174 dosing concentration experiments

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Key Data

AEG-41174 is a novel, non-adenosine triphosphate (ATP) competitive, small-molecule tyrosine kinase inhibitor [1] [2]. Its primary known targets are Janus kinase 2 (JAK2) and Bcr-Abl, kinases implicated in various hematological malignancies. Its unique non-ATP competitive mechanism may allow it to overcome resistance to conventional ATP-competitive inhibitors like imatinib and nilotinib [1]. The compound was reported to be in a Phase 1 clinical trial for blood cancers, though the current status is unclear [2].

Table 1: Core Chemical and Physical Properties of this compound

Parameter Specification / Value
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Physical Form Solid powder [1]
Solubility Soluble in DMSO; not soluble in water [1]
Recommended Storage Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term [1]
Reported Purity >98% (for research-grade material) [1]

Proposed Experimental Protocols

Specific, peer-reviewed methodologies for this compound are not available. The following protocols are inferred from standard practices for in vitro kinase inhibitor characterization and the general biological context of its targets.

In Vitro Kinase Inhibition Assay

This protocol aims to quantify the inhibitory activity of this compound against its primary targets, JAK2 and Bcr-Abl.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.
  • Materials:
    • Purified recombinant human kinase domains (JAK2, Bcr-Abl).
    • This compound stock solution (e.g., 10 mM in DMSO).
    • ATP, kinase-specific peptide substrate.
    • Detection reagents (e.g., ADP-Glo Kinase Assay or similar).
    • White, opaque 96-well or 384-well assay plates.
  • Method:
    • Dilution Series: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer to create a concentration gradient (e.g., from 10 µM to 0.1 nM). Include a DMSO-only control (0 µM inhibitor).
    • Reaction Setup: In each well of the assay plate, combine:
      • Kinase enzyme.
      • This compound at the desired concentration or vehicle control.
      • ATP (at a concentration near the Km for the respective kinase).
      • Peptide substrate.
    • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
    • Detection: Stop the reaction and detect the amount of ADP produced using a luminescent method. The signal is inversely proportional to kinase activity.
    • Data Analysis: Plot the relative luminescence units (RLU) against the log of the inhibitor concentration. Fit a sigmoidal dose-response curve to calculate the IC₅₀ value.

Table 2: Example In Vitro Dose-Response Data Structure

This compound Concentration (nM) Normalized Kinase Activity (%) (JAK2) Normalized Kinase Activity (%) (Bcr-Abl)
0.1 98 99
1 95 92
10 70 65
100 25 20
1000 5 4
IC₅₀ Value ~50 nM ~40 nM

> Note: The values in Table 2 are illustrative examples based on the compound's described potency [1] [2]. Actual experimental values must be empirically determined.

Cellular Proliferation and Apoptosis Assay

This protocol assesses the functional effect of this compound on cancer cell viability.

  • Objective: To evaluate the anti-proliferative and pro-apoptotic effects of this compound on relevant cancer cell lines (e.g., Ba/F3 cells expressing Bcr-Abl, SET-2 cells for JAK2 signaling).
  • Materials:
    • Relevant mammalian cell lines.
    • Cell culture media and supplements.
    • This compound stock solution.
    • ͨCell viability assay kits (e.g., MTT, CellTiter-Glo).
    • Apoptosis detection kit (e.g., Annexin V staining).
    • 96-well cell culture plates.
  • Method:
    • Cell Plating: Seed cells at a density of 5,000 cells/well in a 96-well plate.
    • Compound Treatment: After 24 hours, treat cells with a concentration range of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
    • Incubation: Incubate cells for 48-72 hours.
    • Viability Measurement: Add the viability reagent according to the manufacturer's instructions and measure luminescence/absorbance.
    • Apoptosis Analysis: For Annexin V staining, harvest treated and control cells, stain with Annexin V and a viability dye, and analyze by flow cytometry.
    • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the half-maximal effective concentration (EC₅₀). Calculate the percentage of early and late apoptotic cells.

Mechanism of Action and Signaling Pathway

This compound inhibits key oncogenic kinases, leading to disruption of downstream survival and proliferation signals and ultimately inducing apoptosis in cancer cells [1] [2]. The diagram below illustrates this proposed mechanism.

G AEG This compound JAK2 JAK2 Kinase AEG->JAK2 Inhibits BcrAbl Bcr-Abl Kinase AEG->BcrAbl Inhibits SurvivalSignal Survival & Proliferation Signals (e.g., STAT, NF-κB) AEG->SurvivalSignal Downregulates Apoptosis Apoptosis (Programmed Cell Death) AEG->Apoptosis Induces JAK2->SurvivalSignal Activates BcrAbl->SurvivalSignal Activates SurvivalSignal->Apoptosis Suppresses

Diagram 1: Proposed mechanism of action of this compound. The inhibitor binds to JAK2 and Bcr-Abl kinases, blocking their activity and downstream survival signals, which leads to the induction of apoptosis in cancer cells.

Critical Application Notes

  • Solubility and Handling: this compound is insoluble in water. Always prepare a stock solution in a high-quality, sterile DMSO. Gently vortex and sonicate if necessary. Further dilutions for cell-based assays should be made in aqueous buffer, noting that the final DMSO concentration should typically not exceed 0.1% to avoid cytotoxicity [1].
  • Stability: Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or lower, protected from light. The stability of the compound in aqueous cell culture media over 72 hours should be verified experimentally [1].
  • Lack of Dosing Information: No specific dosing concentration for in vivo models or human trials is publicly available. The provided in vitro protocols are a starting point for researchers to establish their own dose-response curves.
  • Control Experiments: Always include a vehicle control (DMSO at the same concentration used for the compound) and, if possible, a positive control (e.g., a known kinase inhibitor like ruxolitinib for JAK2). This is critical for validating the assay system and attributing observed effects specifically to this compound.

References

Application Notes and Protocols for Assessing Apoptosis in AEG-41174-Treated Cells

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 is a novel, non-adenosine triphosphate (ATP) competitive small-molecule tyrosine kinase inhibitor primarily targeting Janus kinase 2 (JAK2) and Bcr-Abl, which are implicated in various hematological malignancies [1]. Its ability to inhibit these key kinases disrupts crucial signaling pathways that promote cell division and survival in cancer cells, leading to decreased proliferation and increased apoptosis [1]. This document provides detailed methodologies for detecting and quantifying apoptosis in cells treated with this compound, which is essential for evaluating its efficacy and mechanism of action in a research setting.

Mechanism of Action and Apoptosis Induction

This compound functions as a tyrosine kinase inhibitor (TKI) by binding to the active sites of JAK2 and Bcr-Abl, preventing their phosphorylation activity [1]. Unlike traditional TKIs like Imatinib and Nilotinib, which are ATP-competitive, this compound has a non-ATP competitive mechanism, potentially allowing it to overcome resistance mechanisms that limit the efficacy of other inhibitors [1].

The inhibition of these kinases can trigger apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol [2] [3]. Cytochrome c then combines with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in cell death [2].

The following diagram illustrates the key apoptotic pathways, highlighting the potential points of induction by this compound.

Quantitative Comparison of Apoptosis Assay Methods

Selecting the appropriate assay depends on the specific apoptotic parameter being measured, the required throughput, and the available instrumentation. The table below summarizes key quantitative data for common methods used to study apoptosis induced by compounds like this compound.

Table 1: Comparison of Quantitative Apoptosis Assays for this compound Research

Assay Method Key Feature Typical Assay Time Relative Cost Information Provided Best Suited For
Annexin V/Propidium Iodide (PI) [4] Detects PS externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis). ~30 minutes incubation, plus analysis time [4]. $$ Distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [4]. Early-stage screening and dose-response studies for this compound.
TUNEL Assay [5] Labels DNA strand breaks (late-stage apoptosis). ~1 hour incubation at 37°C, plus processing time [5]. $$$ ($327 for 50 tests, AAT Bioquest) [5] Direct, quantitative analysis of DNA fragmentation; amenable to flow cytometry and microscopy [5]. Confirming commitment to apoptosis in late-stage studies.
Caspase Activity Assays [6] Measures activation of initiator (e.g., Casp-8, -9) and executioner (e.g., Casp-3, -7) caspases. Varies by kit (typically 1-4 hours). $$ Provides mechanistic insight into which apoptotic pathway is activated [6]. Mechanistic studies to determine if this compound triggers intrinsic (Casp-9) or extrinsic (Casp-8) pathways.
JC-1 Mitochondrial Membrane Potential [7] [6] Detects loss of mitochondrial membrane potential (ΔΨm), an early intrinsic pathway event. ~30 minutes incubation, plus analysis time. $$ Shift from red (JC-1 aggregates, high ΔΨm) to green (JC-1 monomers, low ΔΨm) fluorescence [6]. Investigating the role of mitochondrial dysfunction in this compound-induced apoptosis.
DNA Gel Laddering [5] Visualizes internucleosomal DNA cleavage. Several hours for DNA extraction and gel electrophoresis. $ Qualitative "ladder" pattern of DNA fragments (180-200 bp) [5]. Low-cost, initial confirmation of apoptotic DNA fragmentation.

Detailed Experimental Protocols

Annexin V-FITC/Propidium Iodide Staining for Flow Cytometry

This protocol is optimized for detecting early apoptosis in both suspension and adherent cell lines treated with this compound, based on established methods [4].

Workflow Overview:

G Annexin V-FITC/PI Staining Workflow A Harvest this compound Treated Cells B Wash & Resuspend in Annexin V Binding Buffer A->B C Stain with Annexin V-FITC and PI B->C D Incubate 5 min in the Dark C->D E Analyze by Flow Cytometry D->E

Reagents:

  • This compound stock solution (e.g., soluble in DMSO [1])
  • Cell culture medium
  • 1X Annexin V Binding Buffer
  • Annexin V-FITC conjugate
  • Propidium Iodide (PI) solution
  • 2% formaldehyde (for fixation if needed)

Procedure:

  • Cell Treatment and Harvest:
    • Treat cells with this compound at desired concentrations and time points. Include a vehicle control (e.g., DMSO).
    • For suspension cells: Collect 1–5 x 10⁵ cells by centrifugation (e.g., 300 x g for 5 minutes). Gently resuspend the pellet in 500 µL of 1X Annexin V Binding Buffer [4].
    • For adherent cells: Gently trypsinize, wash once with serum-containing media to inhibit trypsin, and collect by centrifugation. Resuspend the pellet in 500 µL of 1X Annexin V Binding Buffer [4].
  • Staining:
    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension [4].
    • Gently vortex the tubes to mix.
  • Incubation:
    • Incubate the cells at room temperature for 5 minutes in the dark [4].
  • Analysis:
    • Analyze the samples by flow cytometry within 1 hour.
    • Use excitation at 488 nm.
    • Detect Annexin V-FITC fluorescence (green) with a FITC signal detector (typically FL1).
    • Detect PI fluorescence (red) with a phycoerythrin emission signal detector (typically FL2) [4].

Data Interpretation:

  • Annexin V-/PI-: Viable, non-apoptotic cells.
  • Annexin V+/PI-: Early apoptotic cells.
  • Annexin V+/PI+: Late apoptotic or necrotic cells.
TUNEL Assay for DNA Fragmentation

This protocol is based on fluorogenic TUNEL assays (e.g., AAT Bioquest's Cell Meter) for the quantitative analysis of late-stage apoptosis [5].

Reagents:

  • This compound treated cells on coverslips or in suspension.
  • Fixative (e.g., 4% paraformaldehyde).
  • Permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate).
  • TUNEL reaction mixture (containing TdT enzyme and fluorescently-labeled dUTP, e.g., Tunnelyte Green or Red) [5].

Procedure:

  • Cell Preparation and Fixation:
    • After this compound treatment, wash cells with PBS.
    • Fix cells with 4% paraformaldehyde for 30 minutes at room temperature.
    • Wash twice with PBS.
  • Permeabilization:
    • Permeabilize cells with 0.1% Triton X-100 in sodium citrate for 5 minutes on ice.
    • Wash twice with PBS.
  • TUNEL Reaction:
    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
    • Add the reaction mixture to the fixed and permeabilized cells.
    • Incubate in a humidified atmosphere for 1 hour at 37°C in the dark [5].
  • Analysis:
    • Wash the cells three times with PBS.
    • For microscopy, mount cells and visualize using a fluorescence microscope with the appropriate filter set (e.g., FITC for Tunnelyte Green).
    • For flow cytometry, analyze the cells using a flow cytometer with standard FITC settings.

Note: A key advantage of some commercial TUNEL assays is the elimination of sodium cacodylate from the reaction buffer, making the procedure safer and reducing background noise [5].

Caspase-3/7 Activity Assay

Measuring the activity of executioner caspases provides a direct functional readout of apoptosis commitment.

Reagents:

  • This compound treated cells in a 96-well microplate.
  • Caspase-Glo 3/7 Reagent (or similar luminescent substrate).

Procedure:

  • Cell Treatment:
    • Plate cells and treat with this compound in a white-walled 96-well plate.
  • Assay Execution:
    • Equilibrate the Caspase-Glo 3/7 Reagent and plate to room temperature.
    • Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of culture medium in each well.
    • Mix contents gently using a plate shaker for 30 seconds.
    • Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to develop.
  • Analysis:
    • Measure the luminescence using a microplate reader.
    • The luminescent signal is proportional to the amount of caspase-3/7 activity present.

Data Analysis and Interpretation

When treating cells with this compound, expect a dose- and time-dependent increase in the percentage of cells positive for apoptotic markers.

  • Low concentrations or short exposure times may show a strong signal in early apoptosis markers (Annexin V+/PI-, loss of ΔΨm).
  • Higher concentrations or longer exposures will show a progression to late apoptosis markers (Annexin V+/PI+, DNA fragmentation, high caspase activity).

Always include appropriate controls:

  • Untreated/Vehicle-treated cells: Baseline levels of apoptosis.
  • Positive control for apoptosis: Cells treated with a known inducer like staurosporine (e.g., 100 nM to 1 µM for 4 hours) [5].

Troubleshooting Common Issues

  • High Background in Annexin V Staining: Ensure calcium is present in the binding buffer, as Annexin V binding is Ca²⁺-dependent [4]. Avoid harsh trypsinization of adherent cells, which can damage membranes.
  • Weak TUNEL Signal: Confirm that the TdT enzyme is active and the fluorescent-dUTP is not degraded. Ensure cells are adequately permeabilized.
  • Low Caspase Activity: Verify the assay incubation time is sufficient for signal development. Confirm that the treatment with this compound effectively induces apoptosis in your cell model; consider trying a longer treatment duration or higher concentration.

References

In Vitro Kinase Activity & Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

This section covers methods to directly measure the enzymatic activity of JAK2 and the inhibitory potency of compounds.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay This is a common, direct method for measuring kinase activity and inhibitor potency in a cell-free system [1].

  • Principle: A fluorescent signal is generated when a kinase transfers a biotinylated phosphate group to a substrate. The signal is quenched when an inhibitor prevents this phosphorylation.
  • Detailed Protocol [1]:
    • Reaction Setup: In a kinase reaction buffer, mix the purified JAK2 enzyme (e.g., recombinant human JAK2) with the test compound and a biotinylated peptide substrate.
    • Incubation: Allow the kinase reaction to proceed for a suitable time (e.g., 60 minutes) at room temperature.
    • Detection: Stop the reaction and add detection reagents, which typically include a Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665.
    • Reading: Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a compatible microplate reader (e.g., Synergy H1).
    • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of the compound by performing non-linear regression on the dose-response curve.

2. General In Vitro Kinase Assay Protocol Another established protocol involves heterologous expression and purification of JAK kinases, followed by activity and inhibition measurements [2].

  • Key Steps [2]:
    • Protein Preparation: Express and purify JAK kinases (e.g., from insect cell systems) to ensure a sufficient quantity of active enzyme.
    • Activity Assay: Determine the baseline enzymatic properties of the purified kinase.
    • Inhibition Assay: Incorporate the potential inhibitor into the activity assay to determine its affinity and efficacy.

Cell-Based Inhibition Assays

These assays evaluate the functional biological effects of JAK2 inhibition in a cellular context.

1. Cell Proliferation/Viability Assay This assay tests the ability of an inhibitor to block the growth of cells dependent on JAK2 signaling.

  • Principle: Inhibitors of oncogenic JAK2 (like the V617F mutant) should selectively reduce the viability of cell lines harboring the mutation.
  • Detailed Protocol [1]:
    • Cell Culture: Plate JAK2V617F-dependent cells (e.g., HEL human erythroleukemia cell line) and appropriate control cell lines in 96-well plates.
    • Compound Treatment: Treat the cells with a concentration gradient of the JAK2 inhibitor for a set period (e.g., 48 hours).
    • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo, which quantifies ATP as a marker of metabolically active cells.
    • Analysis: Measure absorbance or luminescence and calculate the IC₅₀ value for the inhibitor's anti-proliferative effect.

2. Analysis of Pathway Phosphorylation by Western Blot This method confirms that the compound acts on-target by inhibiting JAK2 and its downstream signaling.

  • Principle: A effective JAK2 inhibitor will reduce the phosphorylation levels of JAK2 itself and its key downstream substrates, STAT3 and STAT5.
  • Detailed Protocol [1] [3]:
    • Cell Treatment: Treat JAK2V617F-expressing cells (e.g., HEL, Ba/F3-V617F) with the inhibitor for a predetermined time.
    • Protein Extraction: Lyse the cells and extract total protein.
    • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
    • Immunoblotting: Probe the membrane with specific antibodies against:
      • Phospho-Proteins: p-JAK2 (Y1007/1008), p-STAT3 (Y705), p-STAT5 (Y694).
      • Total Proteins: Total JAK2, STAT3, STAT5 (to control for loading).
      • Housekeeping Protein: GAPDH or similar (as a loading control).

3. Apoptosis and Cell Cycle Analysis This assesses whether inhibition of JAK2 leads to programmed cell death or cell cycle arrest.

  • Principle: Constitutive JAK2 signaling promotes cell survival; its inhibition can induce apoptosis.
  • Detailed Protocol [1]:
    • Cell Treatment: Treat cells with the JAK2 inhibitor.
    • Staining: After treatment, stain the cells with Annexin-V (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which stains dead cells).
    • Analysis: Analyze the stained cells using flow cytometry to quantify the percentages of viable (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), late apoptotic (Annexin-V+/PI+), and necrotic (Annexin-V-/PI+) cells.

Summary of Key Assay Types

The table below summarizes the core assays for profiling a JAK2 inhibitor.

Assay Type Measured Parameter Key Readout Experimental System
HTRF Kinase Assay Direct enzyme inhibition IC₅₀ against JAK2 Cell-free [1]
Cell Proliferation Anti-proliferative effect IC₅₀ on cell viability JAK2-mutant cell lines (e.g., HEL) [1]
Western Blot Target engagement & pathway modulation Reduction in p-JAK2, p-STAT3/5 JAK2-mutant cell lines [1] [3]
Flow Cytometry Induction of apoptosis & cell cycle arrest % of Annexin-V+/PI- cells JAK2-mutant cell lines [1]
Colony Formation Effect on primary hematopoietic progenitors Number of erythroid colonies Primary cells from MPN patients [1]

JAK-STAT Signaling Pathway & Experimental Workflow

To help visualize the experimental process and the biological target, the following diagrams outline the core JAK-STAT signaling pathway and a generalized workflow for conducting these assays.

G JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2_Inactive JAK2 (Inactive) Receptor->JAK2_Inactive Activation Signal JAK2_Active JAK2 (Active) pY1007/1008 JAK2_Inactive->JAK2_Active Trans- phosphorylation STAT_Inactive STAT (Inactive) JAK2_Active->STAT_Inactive Phosphorylates STAT_Active STAT (Active) pY705/694 STAT_Inactive->STAT_Active STAT_Dimer STAT Dimer STAT_Active->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

G JAK2 Inhibitor Testing Workflow Start Identify JAK2 Inhibitor (e.g., Virtual Screening) A In Vitro Kinase Assay (HTRF) Start->A B Cellular Target Engagement (Western Blot) A->B C Functional Phenotype Assays B->C C1 Proliferation/Viability (MTS/CellTiter-Glo) C->C1 C2 Apoptosis/Cell Cycle (Flow Cytometry) C->C2 D Ex Vivo Validation (Patient Cell Colony Assay) C1->D C2->D Conclusion Data Integration & Lead Selection D->Conclusion

Important Experimental Considerations

When designing these assays, keep the following points in mind:

  • JAK2 Selectivity: It is crucial to profile inhibitors against other JAK family members (JAK1, JAK3, TYK2) to determine selectivity and anticipate potential off-target effects [1] [4]. This can be done using the HTRF assay with the respective purified enzymes.
  • Type I vs. Type II Inhibition: Current inhibitors like ruxolitinib are Type I inhibitors that bind the active "DFG-in" conformation of JAK2. Type II inhibitors (e.g., CHZ-868) bind the inactive "DFG-out" conformation and are a promising strategy to overcome resistance to Type I inhibitors [3].
  • Cell Model Selection: Use cell lines with defined JAK2 status. The HEL line (homozygous JAK2V617F) is a standard model for MPNs. Ba/F3 cells engineered to express JAK2V617F or other mutants are also widely used, as they allow for clean isogenic comparisons [1] [3].

References

Experimental Approaches for Profiling Bcr-Abl Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

You can evaluate a compound's activity through biochemical assays using purified kinase and cell-based assays that provide a physiological context. The table below summarizes these key approaches.

Assay Type Key Measurement Example Methods Key Advantages
Biochemical Assay [1] [2] Direct kinase inhibition Solid-phase kinase assay with peptide substrates (e.g., Abltide); MRM mass spectrometry [2] Measures direct target engagement; high throughput capability.
Cellular Assay [1] [3] Inhibition in a cellular context Treatment of Bcr-Abl+ cells (e.g., K562), followed by lysis and kinase activity measurement or phospho-protein analysis [1] Accounts for cell permeability, metabolic activity, and off-target effects.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments that can be adapted for profiling AEG-41174.

Protocol 1: Cell-Based Bcr-Abl Inhibition Assay in 96-Well Format

This protocol is adapted from a study that treated K562 cells (a human CML-derived cell line expressing Bcr-Abl) with inhibitors in a filter-bottom 96-well plate, followed by in-plate lysis and kinase activity detection [1].

  • Cell Preparation and Treatment:

    • Culture K562 cells in RPMI-1640 media supplemented with 10% Fetal Bovine Serum [1].
    • Seal the bottom of a 1-mL 96-well filter plate and aliquot cells (e.g., 10⁶ cells/well in 810 μL media) [1].
    • Add 90 μL of the test compound (this compound) dissolved in DMSO. Include controls: a negative control (DMSO vehicle) and a positive control (e.g., 100 μM Imatinib). Gently shake the plate at 37°C for 1-2 hours [1].
  • Cell Lysis and Lysate Collection:

    • Remove the seal and centrifuge the plate at low speed (e.g., 100 g for 5 min) to remove media.
    • Wash the cells twice with 250 μL of cold PBS, centrifuging at 800 g for 5 min each time.
    • After a final spin to remove residual PBS, add 50 μL of ice-cold lysis buffer (e.g., PhosphoSafe Extraction Reagent with 1x Protease Inhibitor Cocktail) to each well.
    • Shake the plate for 30 seconds and incubate on ice for 20 minutes.
    • Collect the lysates by centrifuging into a chilled 96-well collection plate at 800 g for 10 minutes [1].
  • Kinase Activity Measurement (Solid-Phase Kinase Assay):

    • Covalently link a Bcr-Abl substrate peptide (e.g., Cys-Abltide) to a hydrogel 96-well plate [1].
    • Add a consistent amount of lysate (e.g., 30 μg protein) from the previous step to the peptide-coated wells in a kinase reaction buffer containing ATP.
    • Incubate to allow the kinase reaction to proceed.
    • Detect phosphorylated peptide using an anti-phosphotyrosine antibody (e.g., 4G10) and a horseradish peroxidase-conjugated secondary antibody, followed by a chemiluminescent or fluorescent substrate [1].
    • Quantify the signal and normalize it to the untreated control to calculate percentage inhibition and determine the IC₅₀ value using a sigmoidal dose-response curve [1].
Protocol 2: Detection of Bcr-Abl Kinase Activity Using a Peptide Biosensor and MRM Mass Spectrometry

This protocol uses a cell-penetrating peptide biosensor and highly sensitive Mass Spectrometry (MS) for detection, suitable for low cell numbers [2].

  • Biosensor Design and Synthesis: The biosensor typically contains three functional modules [2]:

    • A reporter sequence (e.g., "Abltide"), which is an efficient Abl kinase substrate.
    • A targeting sequence that binds to the Abl kinase SH3 domain.
    • A transduction sequence (e.g., TAT peptide from HIV) to enable cell penetration.
    • The peptide is synthesized via solid-phase Fmoc chemistry and includes a biotin tag for detection or enrichment [2].
  • Cell Treatment and Biosensor Incubation:

    • Incubate CML cells (e.g., K562) with the cell-penetrating peptide biosensor in the presence or absence of this compound.
    • Lyse the cells after the incubation period.
  • Sample Preparation and MRM Analysis:

    • The lysate can be used directly, or the biosensor peptide can be enriched via its biotin tag.
    • Analyze the peptides using Liquid Chromatography (LC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
    • The MRM method is set up to specifically detect the phosphorylated and non-phosphorylated forms of the reporter peptide. The ratio of these forms indicates the level of Bcr-Abl kinase activity in the sample [2].

Experimental Workflow and Signaling Pathways

The diagrams below outline the general workflow for inhibitor testing and the key signaling pathways affected by Bcr-Abl that your experiments can investigate.

G cluster_0 Bcr-Abl Inhibitor Testing Workflow cluster_1 Key Measurement Methods A Cell Culture & Treatment (K562 CML cells) B Cell Lysis & Protein Extraction A->B C Kinase Activity Measurement B->C D Data Analysis & Validation C->D C1 Solid-Phase Kinase Assay (Immunodetection) C->C1 C2 Peptide Biosensor + MRM MS C->C2 C3 Western Blot (p-CrkL, p-Stat5) C->C3

Diagram 1: A generalized workflow for testing Bcr-Abl kinase inhibitors, showcasing key steps from cell treatment to data analysis. Specific measurement methods are highlighted in the lower section [1] [2] [3].

G BcrAbl BCR-ABL Oncoprotein RasPath RAS/RAF/MEK/ERK Pathway (Cell Proliferation & Survival) BcrAbl->RasPath Via GRB2/SOS PAMPath PI3K/AKT/mTOR (PAM) Pathway (Cell Survival & Growth) BcrAbl->PAMPath Via c-Cbl/CRKL JakStat JAK-STAT Pathway (Hematopoiesis & Immune Modulation) BcrAbl->JakStat Direct & Indirect Prolif Uncontrolled Cell Proliferation RasPath->Prolif Surv Inhibition of Apoptosis (Cell Survival) PAMPath->Surv Diff Blocked Cell Differentiation JakStat->Diff

Diagram 2: Key signaling pathways constitutively activated by the BCR-ABL oncoprotein, leading to the pathological features of CML. A successful inhibitor would suppress these signaling cascades [4] [5] [6].

Key Considerations for Researchers

When profiling a compound like this compound, keep the following points in mind:

  • Mutation Screening: In cases of resistance, screen for kinase domain mutations. The T315I "gatekeeper" mutation confers resistance to many TKIs (like imatinib, dasatinib, nilotinib) and is a critical marker to test against [7] [5].
  • Cellular Context Matters: Always complement biochemical assays with cell-based tests. They evaluate the compound's ability to penetrate cells and inhibit the target in a more disease-relevant environment, providing a more accurate prediction of in vivo efficacy [1].
  • Leverage Public Resources: The search results mention a proposal for a public database to correlate BCR-ABL mutational status with responses to different TKIs. Consulting such resources can provide valuable comparative data [7].

References

AEG-41174 tumor xenograft models methodology

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 Compound Profile

Based on the available chemical supplier information, here is a summary of what is known about this compound [1].

Table 1: Characteristics of this compound

Feature Description
IUPAC Name Not specified in available data
Molecular Formula Reported as C₁₈H₁₈N₄O
Molecular Weight 306.36 g/mol
Description A novel, non-adenosine triphosphate competitive small molecule tyrosine kinase inhibitor.
Primary Targets Janus kinase 2 (JAK2) and Bcr-Abl kinase.
Mechanism of Action Functions as a non-ATP competitive inhibitor, potentially overcoming resistance mechanisms of traditional TKIs.
Clinical Status Phase 1 clinical trials for hematological malignancies.
Solubility Soluble in DMSO, not in water.
Storage -20°C for long term; store dry and protected from light.

Note on Data Reliability: The information in [1] comes from a commercial chemical supplier's website and lacks references to peer-reviewed literature. The molecular formula was presented with conflicting information on the same page, which warrants verification through primary literature for rigorous research use.

Xenograft Model Selection: CDX vs. PDX

For preclinical efficacy testing of a compound like this compound, researchers typically choose between two main types of xenograft models [2].

Table 2: Comparison of CDX and PDX Xenograft Models

Feature Cell Line-Derived Xenograft (CDX) Patient-Derived Xenograft (PDX)
Source Established, immortalized cancer cell lines (e.g., MDA-MB-231 for TNBC) [3]. Fresh tumor tissue from patient surgeries or biopsies [4] [5].
Engraftment Tumor cells are injected, often suspended in Matrigel [3]. Tumor tissue pieces (2-3 mm³) are implanted [4] [2].
Advantages Highly reproducible, rapid tumor growth, cost-effective, easier to genetically manipulate [2]. Retains original tumor heterogeneity, microenvironment (stroma, ECM), and is more clinically predictive [4] [5] [2].
Disadvantages Lacks tumor heterogeneity, adapted to in vitro conditions (genetic drift), less predictive of clinical response [4] [5]. More expensive, time-consuming (months), requires immunodeficient mice, immune system is compromised [4] [2].
Best For Initial, high-throughput drug screening; studying specific molecular pathways. Co-clinical trials; biomarker discovery; personalized medicine; evaluating stromal contributions [4] [5].

Detailed Xenograft Methodology

The following workflow outlines the general steps for establishing a xenograft model, adaptable for both CDX and PDX approaches.

G Start Start Model Establishment A 1. Sample Preparation Start->A B 2. Host Mouse Preparation A->B A1 CDX: Harvest and suspend cancer cell lines in Matrigel (e.g., MDA-MB-231) A->A1 A2 PDX: Obtain fresh patient tumor, cut into 2-3 mm³ pieces A->A2 C 3. Tumor Implantation B->C D 4. Monitoring & Passage C->D C1 Common Sites: • Subcutaneous (flank) • Orthotopic (e.g., mammary fat pad) C->C1 E 5. Drug Efficacy Study D->E D1 Measure tumor volume with calipers. Formula: (L × W²) × 0.5 D->D1 D2 Expand model by passaging tumor to new mice (F1, F2...) D->D2 F Endpoint Analysis E->F E1 Randomize mice into groups (control, treatment, etc.) E->E1 E2 Administer compound (e.g., this compound) and monitor E->E2

Key Experimental Design Considerations
  • Sample Preparation [4] [3] [2]:

    • CDX: Use log-phase growing cells. Harvest and resuspend in a 1:1 mixture of serum-free media and Matrigel (e.g., 5×10⁶ to 3×10⁷ cells/mL) kept on ice to prevent polymerization [3].
    • PDX: Collect fresh tumor tissue in cold solution with antibiotics. Using a scalpel, mince into 2-3 mm³ pieces under sterile conditions [4] [2].
  • Host Mouse Preparation [4] [5]:

    • Strain: Use immunodeficient mice (4-8 weeks old). Common choices are NOD/SCID or, for higher engraftment rates, NSG (NOD/SCID/IL2rγnull) mice [4].
    • Housing: Maintain under specific pathogen-free conditions.
  • Tumor Implantation [4] [3] [2]:

    • Site:
      • Subcutaneous: Inject cell suspension or implant tissue piece into the flank. This is technically simple and allows easy monitoring [6].
      • Orthotopic: Implant into the anatomically corresponding site (e.g., mammary fat pad for breast cancer). This better mimics the tumor microenvironment and metastatic behavior but is more surgically complex [3] [2].
    • Anesthesia: Perform all surgical procedures under appropriate anesthesia (e.g., isoflurane).
  • Monitoring, Passage, and Drug Testing [4] [3]:

    • Tumor Measurement: Monitor tumors 2-3 times per week. Measure length (L) and width (W) with calipers and calculate volume: Volume (mm³) = (L × W²) × 0.5 [3].
    • Endpoint: Typically when tumor volume reaches 1-2 cm³, at which point the study is concluded or the tumor is passaged [4].
    • Passaging: The initial implant is the F0 generation. Once the tumor grows, it can be passaged to new mice (F1, F2, etc.) to expand the model. Studies often use F3 or later generations [4].
    • Drug Study: When tumors reach a predetermined volume (e.g., 50-100 mm³), randomize mice into control and treatment groups. Administer the test compound (this compound) via the chosen route (e.g., oral gavage, intraperitoneal injection) and continue monitoring tumor growth and animal health.

Suggested Application Notes for this compound

Given its profile, you could consider the following approaches for evaluating this compound in xenograft models:

  • Model Selection Rationale: Given its targets (JAK2, Bcr-Abl), prioritize PDX models derived from hematological malignancies or solid tumors with activated JAK-STAT signaling. A CDX model using a driven cell line could serve as an initial, rapid proof-of-concept [1].
  • Combination Therapy: Explore this compound in combination with standard chemotherapeutics or other targeted agents, as its non-ATP competitive mechanism may help overcome resistance [1].
  • Biomarker Integration: Correlate drug response in PDX models with the genetic status of the tumor (e.g., JAK2 mutations, Bcr-Abl fusion) to identify predictive biomarkers [4] [5].
  • Humanized Mouse Models: To fully investigate the role of the immune system in the drug's efficacy, consider testing this compound in humanized PDX models, where mice are engrafted with a human immune system alongside the human tumor [4].

Critical Challenges & Limitations

Be aware of these common challenges when working with xenograft models [4] [5] [2]:

  • Time and Cost: PDX models are expensive and can take 2-6 months to establish.
  • Engraftment Failure: Not all patient tumors engraft successfully.
  • Stromal Replacement: Over successive passages, the human tumor stroma in PDX models can be replaced by mouse stroma, which may influence drug response.
  • Lack of Intact Immune System: Standard models use immunodeficient mice, limiting the study of immunomodulatory effects of therapies.

How to Proceed

Since direct methodology for this compound is unavailable, I suggest:

  • Consulting Primary Literature: Search scientific databases (e.g., PubMed, Google Scholar) for research articles on this compound. Look for its original discovery and pharmacological characterization studies.
  • Contacting Suppliers: Inquire with chemical suppliers that offer this compound for any available technical data or recommended protocols.
  • Adapting Standard Protocols: Use the detailed methodologies provided above as a robust foundation for designing your own in vivo studies with this compound.

References

AEG-41174 protein expression analysis techniques

Author: Smolecule Technical Support Team. Date: February 2026

Protein Expression Systems for Research

Selecting the appropriate expression system is critical for producing the protein target of a compound like AEG-41174. The table below compares the common systems [1]:

System Typical Yields Key Advantages Key Challenges Best For
Bacterial (E. coli) High (mg to g/L) Rapid, low-cost, high yields Lack of complex PTMs; protein misfolding/inclusion bodies Non-glycosylated proteins, robust enzymes [1]
Mammalian (e.g., HEK, CHO cells) Variable (mg/L) Most native PTMs (e.g., glycosylation), functional activity Slow growth, expensive, demanding culture conditions Complex mammalian proteins, antibodies, functional assays [1]
Insect (Baculovirus) High (up to 500 mg/L) Eukaryotic PTMs, scalable to high density Time-consuming virus production, challenging culture Proteins needing eukaryotic modifications at larger scale [1]
Yeast High Fast growth, inexpensive, some PTMs Glycosylation differs from mammals Eukaryotic proteins not requiring mammalian glycosylation [1]
Cell-Free Low to moderate Fast, flexible, can incorporate non-natural amino acids Not sustainable for large-scale production High-throughput screening, toxic proteins [1]

The system choice depends on the protein's origin, the required post-translational modifications, the need for solubility and correct folding, and the intended application [1].

Core Protein Analysis Techniques

Once a protein is expressed, various techniques are used to analyze its identity, quantity, size, and structure. The following workflow outlines a common pathway for protein separation, detection, and identification.

G Start Protein Sample SEP Separation Start->SEP DET Detection/Quantification SEP->DET SDS_PAGE SDS-PAGE SEP->SDS_PAGE by size/charge IEF Isoelectric Focusing (IEF) SEP->IEF by charge (pI) SEC Size Exclusion Chromatography (SEC) SEP->SEC by size ID Identification DET->ID Western Western Blot DET->Western specific protein ELISA ELISA DET->ELISA specific protein Assay Quantification Assays (e.g., Bradford) DET->Assay total protein CHAR Characterization ID->CHAR MS Mass Spectrometry (MS) ID->MS precise ID CD Circular Dichroism (CD) CHAR->CD secondary structure Xray X-ray Crystallography CHAR->Xray 3D structure

Detailed Methodologies for Key Techniques

Here are detailed protocols for some of the core techniques shown in the workflow.

1. Protein Separation by SDS-PAGE [2] [3]

  • Purpose: To separate a complex protein mixture by molecular weight.
  • Methodology:
    • Sample Preparation: Mix protein sample with Laemmli buffer, which contains SDS (Sodium Dodecyl Sulfate) to denature proteins and confer a negative charge, and a reducing agent (e.g., β-mercaptoethanol) to break disulfide bonds.
    • Gel Electrophoresis: Load the samples onto a polyacrylamide gel. Apply an electric field, causing negatively charged proteins to migrate toward the positive anode. Smaller proteins move faster through the gel matrix.
  • Key Parameters: Polyacrylamide concentration (% gel) determines resolution range. Pre-stained molecular weight markers are run alongside for size estimation.

2. Protein Detection by Western Blot [2]

  • Purpose: To detect a specific protein within a separated sample.
  • Methodology:
    • Transfer: After SDS-PAGE, proteins are electrophoretically transferred from the gel onto a solid membrane (e.g., nitrocellulose or PVDF).
    • Blocking: The membrane is incubated with a blocking solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
    • Probing: The membrane is sequentially incubated with:
      • Primary Antibody: Specifically binds to the target protein.
      • Secondary Antibody: Conjugated to a reporter enzyme (e.g., HRP), binds to the primary antibody.
    • Detection: A chemiluminescent substrate is added. The enzyme catalyzes a light-emitting reaction, which is captured on X-ray film or a digital imager.

3. Protein Identification by Mass Spectrometry [2]

  • Purpose: For accurate mass determination and identification of proteins or peptides.
  • Methodology:
    • Digestion: The protein band of interest is excised from a gel and digested with a protease (e.g., trypsin) to generate peptides.
    • Ionization: The peptide mixture is ionized, typically using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).
    • Mass Analysis: The mass-to-charge ratio (m/z) of the peptides and their fragments (in Tandem MS/MS) is measured.
    • Database Search: The resulting peptide mass fingerprint or MS/MS spectra are searched against protein databases for identification.

Understanding this compound and Research Recommendations

This compound is a novel, small-molecule tyrosine kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and Bcr-Abl. Its key characteristic is that it is a non-adenosine triphosphate (ATP) competitive inhibitor, which may allow it to overcome resistance mechanisms that can limit the efficacy of older ATP-binding inhibitors like imatinib [4].

To perform a complete protein expression analysis for a compound like this compound, you would typically need to:

  • Express and Purify the Target Kinases: Use an appropriate system (e.g., bacterial for Abl kinase domain, mammalian for full-length JAK2) to produce the protein targets [1].
  • Perform Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays to confirm direct binding and measure affinity [3].
  • Analyze Functional Inhibition: Conduct kinase activity assays to measure the compound's IC50 and its effect on substrate phosphorylation [4].
  • Study Cellular Effects: Use Western Blotting to monitor changes in phosphorylation levels of downstream signaling proteins in cell lines treated with this compound [2].

References

Comprehensive Application Notes and Clinical Protocols for AEG-41174 in Oncology

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Status and Development Background

AEG-41174 represents a novel class of tyrosine kinase inhibitors currently undergoing Phase 1 clinical trials for hematological malignancies. This small molecule therapeutic exhibits a unique binding mechanism that differentiates it from conventional kinase inhibitors, potentially addressing limitations of existing targeted therapies. Developed by Aegera Therapeutics, this compound has shown promise in preclinical models for its ability to target key kinases implicated in cancer progression, particularly Janus kinase 2 (JAK2) and Bcr-Abl, both of which play critical roles in cellular proliferation and survival pathways in blood cancers [1] [2].

The molecular characteristics of this compound include a defined chemical structure (C₁₈H₁₈N₄O) with a molecular weight of 306.36 g/mol, placing it within the optimal range for potential drug development. Its distinctive feature as a non-adenosine triphosphate (ATP) competitive inhibitor potentially allows it to overcome resistance mechanisms that often limit the efficacy of traditional ATP-binding inhibitors like imatinib and nilotinib. This mechanism enables this compound to bind to the active sites of target kinases through alternative molecular interactions, preventing their phosphorylation activity and disrupting crucial signaling pathways that promote cell division and survival in malignant cells [1].

Mechanism of Action and Signaling Pathways

Primary Kinase Inhibition

This compound functions through multi-kinase inhibition with primary activity against JAK2 and Bcr-Abl kinases. The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, with constitutive activation of JAK2 being implicated in various myeloproliferative neoplasms. Simultaneously, the Bcr-Abl fusion protein represents the driving oncogene in chronic myeloid leukemia (CML) and select acute lymphoblastic leukemias. By targeting both pathways, this compound potentially addresses multiple hematological malignancies with a single therapeutic agent. The compound's non-ATP competitive binding allows it to interact with the enzyme's active site differently than ATP, potentially enhancing selectivity and reducing off-target effects [1].

Apoptotic Pathway Modulation

Beyond direct kinase inhibition, this compound demonstrates additional mechanisms that contribute to its anti-cancer effects. Research indicates the compound interacts with the nuclear factor kappa B (NF-κB) pathway, leading to reduced expression of genes that promote tumor growth and metastasis. This pathway modulation enhances apoptotic signaling in malignant cells, potentially synergizing with its primary kinase inhibition. The compound has been shown to reduce tumor growth and enhance sensitivity to chemotherapy in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These multi-faceted effects position this compound as a promising candidate for both monotherapy and combination regimens [1].

Clinical Trial Design Framework

Phase I Trial Objectives and Endpoints

The initial clinical development of this compound follows a standard Phase I structure with specific adaptations for its novel mechanism. The primary objectives include determining the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase II dose (RP2D). Additional objectives focus on characterizing the pharmacokinetic and pharmacodynamic profile of the compound, including its absorption, distribution, metabolism, and excretion properties. The trial population typically consists of cancer patients without established therapeutic options or where new options may be feasible, with a focus on hematological malignancies given the compound's target profile [3].

Phase I trials for oncology drugs like this compound typically employ a 3+3 dose escalation design, where cohorts of patients receive progressively higher dose levels until the MTD is determined. The specific endpoints measured include the incidence and severity of adverse events (graded according to NCI CTCAE criteria), dose reductions and discontinuations, and pharmacokinetic parameters such as C~max~, T~max~, AUC, and half-life. Disease response may be assessed as a secondary endpoint using appropriate criteria such as the RECIST guidelines for solid tumors or leukemia-specific response criteria for hematological malignancies, though the primary focus remains safety and tolerability [3].

Phase II Trial Considerations

Following successful Phase I development, Phase II trials for this compound would focus on preliminary efficacy assessment in specific patient populations. These trials may be designed as single-arm studies investigating the compound's activity in defined hematological malignancies, potentially including myeloproliferative neoplasms with JAK2 mutations or CML patients with resistance to prior Bcr-Abl inhibitors. The primary endpoints would typically focus on clinical response measures such as overall response rate, with secondary endpoints including duration of response, progression-free survival, and continued evaluation of safety and tolerability [3].

Table 1: Key Objectives by Clinical Trial Phase

Phase Primary Objectives Key Endpoints Patient Population

| Phase I | Determine MTD and DLTs Establish RP2D Characterize PK/PD profile | Incidence/severity of AEs Dose reductions/discontinuations C~max~, T~max~, AUC, half-life | Advanced cancer patients without established therapeutic options | | Phase II | Preliminary efficacy assessment Further safety evaluation | Overall response rate Duration of response Progression-free survival | Specific hematological malignancies (e.g., MPN, CML) | | Phase III | Confirm efficacy vs. standard of care Comprehensive safety assessment | Overall survival Quality of life measures Long-term safety profile | Larger populations with specific cancer types |

Biomarker Strategy and Patient Selection

A comprehensive biomarker strategy is essential for the clinical development of this compound. Given its mechanism of action, potential predictive biomarkers include JAK2 mutation status (particularly V617F mutation) for myeloproliferative neoplasms and Bcr-Abl mutation profiles for CML patients. Additional exploratory biomarkers may include phospho-STAT levels as a pharmacodynamic marker of JAK2 pathway inhibition and expression levels of IAP proteins given the potential interaction with apoptotic pathways. These biomarkers could aid in patient stratification and response prediction, potentially enhancing the therapeutic index by identifying patients most likely to benefit from treatment [3] [1].

The patient selection criteria should balance scientific rationale with practical considerations. Initial Phase I trials may enroll patients with various advanced hematological malignancies, while later-phase trials would focus on specific populations based on preliminary efficacy signals and biological rationale. Importantly, assessment of prior treatments is crucial, particularly in CML where the sequence of tyrosine kinase inhibitors significantly impacts treatment outcomes. The inclusion of patients with resistance to existing therapies represents a strategic approach to address unmet medical needs while demonstrating the compound's unique value proposition [3].

Experimental Protocols and Methodologies

Kinase Inhibition Assays

The assessment of kinase inhibition represents a core component of the pharmacological profiling of this compound. The following protocol details a standard approach for evaluating inhibition of JAK2 and Bcr-Abl kinases:

  • Reagent Preparation: Prepare kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl~2~, 1 mM EGTA, 2 mM DTT), ATP solution (freshly prepared at appropriate concentration), and substrate solution (poly-Glu-Tyr 4:1 for JAK2, Abltide for Bcr-Abl). Prepare this compound in DMSO with serial dilutions to cover a concentration range from 0.1 nM to 10 μM, including a DMSO-only control.

  • Assay Procedure: In a 96-well plate, add 10 μL of kinase solution (JAK2 or Bcr-Abl at predetermined concentration), 10 μL of this compound at various concentrations or control solutions, and pre-incubate for 15 minutes at 30°C. Initiate the reaction by adding 30 μL of substrate/ATP mixture containing 0.1 μg/μL substrate and ATP at K~m~ concentration. Incubate for 60 minutes at 30°C, then stop the reaction by adding 50 μL of 1% phosphoric acid.

  • Detection and Analysis: Transfer 75 μL of stopped reaction to a phosphocellulose plate, wash three times with 0.1% phosphoric acid, then add 100 μL/well scintillation fluid for counting in a microplate scintillation counter. Calculate percentage inhibition relative to DMSO control and determine IC~50~ values using non-linear regression analysis of the dose-response data [1].

Cell Proliferation and Viability Assays

Evaluation of anti-proliferative effects across relevant hematological cell lines provides critical information on the cellular response to this compound:

  • Cell Culture and Treatment: Maintain appropriate hematological cell lines (e.g., HEL for JAK2-mutated erythroleukemia, K562 for Bcr-Abl-positive CML) in recommended media with 10% FBS. Plate cells in 96-well plates at 5,000 cells/well and allow to adhere overnight. Treat cells with this compound across a concentration range (typically 0.1 nM to 10 μM) in triplicate, including vehicle controls.

  • Viability Assessment: After 72 hours of treatment, assess cell viability using MTT or Alamar Blue assays. For MTT, add 10 μL of 5 mg/mL MTT solution per well and incubate for 4 hours at 37°C. Carefully remove media and dissolve formed formazan crystals in 100 μL DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC~50~ values using non-linear regression. Parallel assessment of apoptosis via Annexin V/propidium iodide staining and flow cytometry provides additional mechanistic insights into the cell death pathways engaged by this compound treatment [1].

Table 2: Key Pharmacological Properties of this compound

Property Description Assessment Method
Primary Targets JAK2, Bcr-Abl Kinase inhibition assays
Binding Mechanism Non-ATP competitive Enzyme kinetics
Molecular Weight 306.36 g/mol Mass spectrometry
Chemical Formula C₁₈H₁₈N₄O Elemental analysis
Solubility Soluble in DMSO, not in water Solubility assays
Purity >98% HPLC analysis
Storage Conditions -20°C for long term, protected from light Stability studies

Signaling Pathway and Clinical Trial Visualization

This compound Signaling Pathway Diagram

G This compound Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT STAT Transcription Factor JAK2->STAT Survival Cell Survival & Proliferation STAT->Survival BcrAbl Bcr-Abl Fusion Protein NFkB NF-κB Pathway BcrAbl->NFkB BcrAbl->Survival AEG41174 This compound Inhibition AEG41174->JAK2 Non-ATP Competitive Inhibition AEG41174->BcrAbl Non-ATP Competitive Inhibition AEG41174->NFkB Pathway Modulation Apoptosis Apoptosis Induction AEG41174->Apoptosis NFkB->Survival

Clinical Trial Workflow Diagram

G This compound Clinical Trial Workflow cluster_preclinical Preclinical Development cluster_phase1 Phase I Clinical Trial cluster_phase2 Phase II Clinical Trial cluster_regulatory Regulatory Review Preclin1 In Vitro Kinase Profiling Preclin2 Cell Line Efficacy Studies Preclin1->Preclin2 Preclin3 Animal Model Toxicology Preclin2->Preclin3 Phase1a Dose Escalation (3+3 Design) Preclin3->Phase1a IND IND Submission Preclin3->IND Phase1b MTD Determination Phase1a->Phase1b Phase1c Pharmacokinetic Analysis Phase1b->Phase1c Phase2a Cohort Expansion Specific Malignancies Phase1c->Phase2a Phase2b Biomarker Correlation Phase2a->Phase2b Phase2c Response Assessment Phase2b->Phase2c NDA New Drug Application Submission Phase2c->NDA Approval FDA Review & Approval NDA->Approval IND->Phase1a

Statistical Considerations and Data Analysis

Sample Size Determination

Appropriate sample size calculation is critical for ensuring clinical trials have sufficient power to detect meaningful treatment effects. For Phase I dose-escalation studies, sample size is typically determined by the escalation scheme rather than formal power calculations. A standard 3+3 design generally requires 15-30 patients depending on the number of dose levels explored and the toxicity profile observed. For Phase II trials, sample size should be calculated based on the primary endpoint, with single-arm studies typically requiring 25-50 patients to estimate response rates with reasonable confidence intervals, and randomized Phase II trials potentially requiring larger sample sizes depending on the effect size to be detected [3].

Data Analysis Plan

A comprehensive statistical analysis plan should be finalized before trial initiation. For Phase I trials, the primary analysis focuses on descriptive statistics for safety endpoints, with dose-limiting toxicities summarized by dose level. Pharmacokinetic parameters will be summarized using descriptive statistics, and potential exposure-response relationships may be explored using regression models. For Phase II trials, the primary efficacy analysis will typically focus on response rates with exact binomial confidence intervals, while time-to-event endpoints like progression-free survival will be analyzed using Kaplan-Meier methods. All analyses should follow the intent-to-treat principle, with additional pre-specified sensitivity analyses to assess the robustness of findings [3].

Conclusion and Future Directions

This compound represents a promising therapeutic candidate in the landscape of kinase inhibitors for hematological malignancies. Its unique non-ATP competitive mechanism positions it as a potential option for patients who have developed resistance to conventional ATP-competitive inhibitors. The clinical development strategy outlined in this document provides a framework for systematically evaluating its safety, efficacy, and optimal use in defined patient populations. Future research directions may include combination therapy approaches with conventional chemotherapeutic agents or other targeted therapies, expansion into additional indications based on mechanistic rationale, and development of predictive biomarker panels to enable personalized treatment approaches [1] [2].

The successful development of this compound will depend on careful attention to the principles of clinical trial design specific to oncology therapeutics, with appropriate phase transition criteria and focus on patient populations most likely to benefit from its unique mechanism. As with all targeted therapies, understanding resistance mechanisms that may emerge during treatment will be crucial for maximizing its clinical utility and guiding subsequent drug development efforts. The protocols and methodologies detailed in this document provide a foundation for the rigorous clinical evaluation necessary to establish the therapeutic value of this promising agent [3] [1].

References

AEG-41174 Clinical Research Protocol: Patient Selection Criteria and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AEG-41174

Compound Background and Characteristics

This compound is a novel, small-molecule tyrosine kinase inhibitor with a unique non-adenosine triphosphate (ATP) competitive binding mechanism. This first-in-class compound primarily targets therapeutically significant kinases including Janus kinase 2 (JAK2) and Bcr-Abl, which are implicated in various hematological malignancies. The molecular characteristics of this compound are summarized in Table 1 [1].

Table 1: Molecular Characteristics of this compound

Parameter Specification
Molecular Formula C₁₈H₁₈N₄O
Molecular Weight 306.36 g/mol
Elemental Composition Carbon: 70.6%, Hydrogen: 5.9%, Nitrogen: 18.3%, Oxygen: 5.2%
Solubility Soluble in DMSO, not in water
Storage Conditions Dry, dark at 0-4°C (short-term) or -20°C (long-term)
Purity >98%
Development Status and Rationale

This compound has progressed to Phase 1 clinical trials for evaluation in treating blood cancers. Its development represents an innovative approach in targeted cancer therapy, particularly due to its mechanism of circumventing ATP-binding site mutations that often confer resistance to conventional kinase inhibitors. The compound has been identified as a critical player in cancer progression through its regulation of Astrocyte Elevated Gene-1, a protein associated with tumor growth and metastasis across multiple cancer types, including breast and liver cancers [1].

Mechanism of Action and Signaling Pathways

Unique Target Engagement

This compound exhibits its biological activity through a distinct binding modality that differentiates it from traditional tyrosine kinase inhibitors. As a non-ATP competitive inhibitor, this compound interacts with the kinase active site through allosteric mechanisms rather than competing directly with ATP binding. This unique binding profile allows this compound to maintain efficacy against cancer cells that have developed resistance to ATP-competitive inhibitors such as imatinib and nilotinib [1].

The structural configuration of this compound contains multiple aromatic rings arranged in a specific three-dimensional orientation that optimizes interaction with target kinases. These aromatic systems include nitrogen-containing heterocycles that are crucial for forming key hydrogen bonding interactions with the binding pocket of target kinases. This spatial arrangement creates a complementary topology to the kinase binding site, enhancing both binding affinity and target selectivity [1].

Key Signaling Pathways

This compound modulates several critical signaling cascades implicated in oncogenesis and cancer progression. The primary and secondary signaling pathways affected by this compound are visualized below:

G This compound Signaling Pathway Inhibition AEG This compound JAK2 JAK2 Kinase AEG->JAK2 Inhibits BcrAbl Bcr-Abl Kinase AEG->BcrAbl Inhibits FLT3 FLT3 Kinase AEG->FLT3 Inhibits NFkB NF-κB Pathway AEG->NFkB Modulates STAT STAT Proteins JAK2->STAT Phosphorylates Apoptosis Apoptosis Induction JAK2->Apoptosis Suppresses Survival Cell Survival BcrAbl->Survival Enhances BcrAbl->Apoptosis Blocks Prolif Cell Proliferation FLT3->Prolif Stimulates STAT->AEG Reduced STAT->Prolif Promotes NFkB->Survival Supports Prolif->AEG Diminished Survival->AEG Decreased Apoptosis->AEG Increased

The diagram above illustrates how this compound primarily targets JAK2-STAT signaling pathways, which are crucial in hematological malignancy proliferation, while simultaneously inhibiting Bcr-Abl and potentially FLT3 kinases. Additionally, this compound modulates the nuclear factor kappa B (NF-κB) pathway, leading to reduced expression of genes that promote tumor growth and metastasis. The combined effect of these inhibitions results in decreased cancer cell proliferation, diminished survival signaling, and enhanced apoptosis induction in malignant cells [1].

Patient Selection Criteria for Clinical Trials

Foundation of Eligibility Criteria

Eligibility criteria are fundamental prerequisites for the success of clinical trials, directly impacting the validity and generalizability of study results. Well-defined patient selection criteria ensure subject safety, enhance data integrity, and determine the external validity of trial outcomes. In the context of this compound trials, appropriate patient selection is particularly crucial given the compound's specific mechanism of action targeting defined kinase pathways [2] [3] [4].

The inclusion criteria define the key features of the target population that investigators will use to answer their research question, while exclusion criteria identify characteristics that could interfere with study success or increase participant risk. These criteria must be carefully balanced to maximize both patient safety and scientific validity while enabling efficient participant recruitment [3].

Proposed Inclusion Criteria

Based on the mechanism of action and developmental stage of this compound, the following inclusion criteria are recommended for Phase 2/3 clinical trials:

Table 2: Inclusion Criteria for this compound Clinical Trials

Category Inclusion Criteria

| Diagnostic | 1. Histologically confirmed hematological malignancies (CML, ALL, MPN) with JAK2 or Bcr-Abl alterations 2. Disease progression after prior tyrosine kinase inhibitor therapy 3. Measurable disease parameters per disease-specific criteria | | Prior Therapy | 1. Failed at least one line of standard therapy 2. Adequate washout period from previous treatments (≥5 half-lives) 3. Resolution of prior therapy toxicities to Grade ≤1 | | Clinical Status | 1. Age ≥18 years 2. ECOG performance status 0-2 3. Life expectancy ≥3 months 4. Adequate organ function defined as:

  • Hepatic: Bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN
  • Renal: Creatinine clearance ≥30 mL/min
  • Hematologic: ANC ≥1,000/μL, platelets ≥50,000/μL | | Biological | 1. Documented genetic alterations in target pathways (JAK2, Bcr-Abl)
  • No concomitant medications with significant drug interaction potential
  • Willing to undergo required biomarker testing |

These inclusion criteria are designed to select a patient population most likely to benefit from this compound while ensuring patient safety and adherence to protocol requirements. The focus on specific genetic alterations aligns with the mechanism of action of this compound, potentially enhancing clinical response rates and providing meaningful efficacy data [1] [5] [3].

Exclusion Criteria

Exclusion criteria aim to protect patient safety and ensure the integrity of collected data. The following exclusion criteria are recommended:

Table 3: Exclusion Criteria for this compound Clinical Trials

Category Exclusion Criteria

| Clinical | 1. Uncontrolled CNS involvement 2. Active infection requiring systemic therapy 3. Significant cardiac dysfunction (NYHA Class III/IV, LVEF <50%) 4. Uncontrolled comorbid conditions 5. Pregnancy or lactation | | Treatment History | 1. Prior specific resistance mutations contraindicating this compound 2. Allogeneic stem cell transplant within 6 months 3. GVHD requiring immunosuppressive therapy 4. Major surgery within 4 weeks of study entry | | Laboratory | 1. Uncorrectable electrolyte abnormalities 2. Coagulopathy increasing bleeding risk (INR >1.5) 3. Hepatic impairment exceeding Child-Pugh B | | Other | 1. Inability to provide informed consent 2. Psychological conditions compromising protocol compliance 3. History of non-adherence to medical regimens 4. Participation in other investigational trials within 30 days |

These exclusion criteria address factors that could limit interpretability of study results, increase risk of adverse events, or lead to premature study discontinuation. The criteria follow established clinical research principles to maintain scientific integrity while prioritizing patient safety [2] [3].

Research Protocol Framework

Study Design Considerations

For clinical development of this compound, a comprehensive research protocol must be developed that adheres to Good Clinical Practice (GCP) guidelines and international standards. The protocol should include the following key elements as recommended by the World Health Organization and other regulatory bodies [6] [7]:

  • General Information: Protocol title, identifying number, date, names and addresses of sponsor/funder, principal investigator(s), and involved institutions.
  • Background and Rationale: Comprehensive scientific background with literature review supporting the investigation of this compound.
  • Study Objectives: Clear primary and secondary endpoints.
  • Study Design: Description of study type (randomized, open-label), phase, and overall design.
  • Methodology: Detailed patient selection criteria, treatment plan, assessment schedules, and endpoint evaluation methods.

The methodology section should include specific information about This compound administration, including dosage form, strength, packaging, and storage conditions. Given the compound's solubility characteristics (soluble in DMSO, not in water), special attention should be paid to the formulation development and administration route in the protocol [1] [6].

Statistical Considerations and Data Management

The research protocol must include detailed information on statistical considerations and data management practices [6] [7]:

  • Sample Size Calculation: Justification based on primary endpoints, power analysis, and expected effect size.
  • Randomization Procedures: Method for treatment allocation and blinding procedures.
  • Data Collection Methods: Case report form design, electronic data capture systems, and quality control procedures.
  • Statistical Analysis Plan: Detailed description of analytical methods for primary and secondary endpoints.
  • Interim Analysis Plans: Pre-specified rules for interim analyses and potential study modifications.

Additionally, the protocol should address quality assurance measures, including monitoring plans, data verification procedures, and handling of protocol deviations. As this compound is investigated in patients with serious hematological conditions, special attention should be paid to adverse event reporting and risk-benefit assessment throughout the trial [6].

Modern Approaches to Patient Selection

Biomarker-Driven Selection Strategy

Given the targeted mechanism of this compound, implementing a biomarker-driven patient selection strategy is essential for maximizing clinical development success. This approach should incorporate [5]:

  • Genetic Profiling: Comprehensive assessment of JAK2, Bcr-Abl, and related pathway alterations.
  • Resistance Mutation Testing: Evaluation for specific mutations that may impact drug sensitivity.
  • Pharmacodynamic Markers: Assessment of target engagement and pathway modulation.

The workflow for modern patient selection incorporating biomarker assessment can be visualized as follows:

G Patient Selection Workflow with Biomarker Assessment Population Patient Population with Hematologic Malignancies InitialScreen Initial Screening Inclusion/Exclusion Criteria Population->InitialScreen Biomarker Comprehensive Biomarker Assessment InitialScreen->Biomarker Meets Initial Criteria NotEligible1 Not Eligible Criteria Not Met InitialScreen->NotEligible1 Exclusion Criteria Met Genetic Genetic Alteration Analysis Biomarker->Genetic Enrollment Study Enrollment and Stratification Genetic->Enrollment Target Alterations Present NotEligible2 Not Eligible Biomarker Negative Genetic->NotEligible2 No Target Alterations Treatment This compound Treatment Enrollment->Treatment Monitoring Response Monitoring and Biomarker Correlation Treatment->Monitoring Monitoring->Enrollment Adaptive Strategy

Artificial Intelligence-Enhanced Screening

Emerging technologies are transforming patient selection for clinical trials. Artificial intelligence and natural language processing (NLP) approaches can significantly enhance the efficiency and precision of patient screening for this compound trials [4]:

  • Electronic Health Record (EHR) Mining: Automated identification of potentially eligible patients based on structured and unstructured data.
  • NLP-Based Criteria Mapping: Conversion of eligibility criteria into computable formats for automated screening.
  • Predictive Modeling: Identification of patients most likely to respond based on multidimensional data analysis.

These advanced approaches can address traditional challenges in clinical trial recruitment, particularly for targeted therapies like this compound that require specific molecular characteristics for optimal patient selection. Implementation of these technologies may improve recruitment efficiency, enhance patient-trial matching, and ultimately accelerate clinical development timelines [4].

Conclusion

The development of this compound represents an innovative approach in targeted cancer therapy, leveraging its unique non-ATP competitive mechanism to overcome limitations of conventional kinase inhibitors. Carefully designed patient selection criteria are essential for successful clinical evaluation of this compound, with particular emphasis on biomarker-enriched populations most likely to derive clinical benefit.

The application notes and research protocol framework presented herein provide a foundation for the rational clinical development of this compound, incorporating both established methodological principles and emerging technologies for patient selection. As the development program advances, continuous refinement of selection criteria based on accumulating clinical and molecular data will be crucial for maximizing the therapeutic potential of this promising agent.

References

AEG-41174 Basic Information and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical properties of AEG-41174 relevant for experimental preparation.

Property Specification
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Solubility in DMSO Soluble [1]
Solubility in Water Not soluble [1]
Recommended Storage Dry, dark, at 0 - 4 °C (short term) or -20 °C (long term) [1]

Experimental Protocols and Troubleshooting

Preparation of Stock Solution in DMSO

This protocol is for creating a concentrated stock solution, which is the standard method for handling water-insoluble compounds like this compound.

  • Objective: To prepare a 50 mM stock solution of this compound in anhydrous DMSO.
  • Materials:
    • This compound (powder, >98% purity)
    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
    • Analytical balance
    • Sterile glass vial (e.g., 2 mL)
    • Micropipettes and sterile tips
    • Vortex mixer
    • Sonication device (optional)
  • Procedure:
    • Calculate Mass: To make 1 mL of a 50 mM solution, calculate the required mass: (50 x 10⁻³ mol/L) * (0.30636 kg/mol) * (0.001 L) = 0.015318 g or 15.32 mg.
    • Weigh Compound: Tare the empty glass vial on the analytical balance. Accurately weigh 15.32 mg of this compound powder and transfer it to the vial.
    • Add Solvent: Add 1 mL of anhydrous DMSO directly to the vial containing the powder.
    • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If any undissolved particles remain, briefly sonicate the vial in a water bath sonicator for 30-60 seconds until the solution appears clear.
    • Aliquot and Store: Aseptically aliquot the stock solution into smaller, sterile vials to avoid repeated freeze-thaw cycles. Label clearly with compound name, concentration, date, and solvent. Store at -20 °C or lower for long-term stability [1].
Troubleshooting Common Solubility Issues

The table below addresses common problems researchers might encounter.

Issue Possible Cause Solution & Recommendations

| Precipitation in Aqueous Buffers | Final DMSO concentration too low; compound exceeds its solubility in aqueous media. | • Ensure the final DMSO concentration in your assay is ≤ 0.1-1.0% (v/v). • Add the stock solution to the buffered media while vortexing to ensure rapid mixing. • Test a range of final concentrations to find the stability limit. | | Inconsistent Biological Activity | Degradation of stock solution over time; precipitation in the assay well. | • Always prepare fresh aliquots for critical experiments. Avoid repeated freeze-thaw cycles (>3 is not recommended). • Visually inspect assay plates for precipitate under a microscope. | | Low Apparent Solubility | Use of non-anhydrous DMSO; water absorbed from humidity during weighing. | • Use only fresh, high-quality, anhydrous DMSO. Keep the DMSO bottle tightly sealed. • Perform the weighing step quickly in a dry environment to minimize water absorption by the hygroscopic powder. |

FAQs: Handling this compound

Q1: Can I use solvents other than DMSO to dissolve this compound? While DMSO is the recommended and most widely used solvent, you may explore other polar aprotic solvents like dimethylformamide (DMF) for specific applications. However, their biocompatibility in cellular assays is often worse than DMSO. Water and most alcohols are not suitable as the compound is not soluble in them [1].

Q2: What is the maximum tolerated concentration of DMSO in cell-based assays? For most mammalian cell lines, the maximum tolerated concentration is 0.5% to 1.0% (v/v). Exceeding this can induce cytotoxic effects and compromise experimental results. Always include a vehicle control with the same concentration of DMSO in your experiments.

Q3: How stable are my aliquots of this compound stock solution? When stored properly at -20 °C or -80 °C, protected from light and moisture, a DMSO stock solution is typically stable for 6 to 12 months. For optimal performance, using the solution within 3-6 months is advisable. Always visually inspect for precipitation or discoloration before use.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for preparing and using this compound in experiments, helping to prevent common pitfalls.

Start Start: Weigh this compound and Anhydrous DMSO Step1 Prepare Stock Solution in DMSO Start->Step1 Step2 Aliquot & Store at -20°C Step1->Step2 Step3 Thaw Aliquot for Use Step2->Step3 Decision1 Use in Cell Assay? Step3->Decision1 Step4A Dilute in Buffer/ Media (≤1% DMSO) Decision1->Step4A Yes Step4B Use in other biochemical assays Decision1->Step4B No Check Check for Precipitation Step4A->Check Step4B->Check End Proceed with Experiment Check->End

References

AEG-41174 Overview and Potential Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core profile of AEG-41174 and theorizes potential resistance mechanisms based on its known targets and general oncobiology.

Aspect Details on this compound Potential Resistance Mechanisms
Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [1] On-target mutations in kinase domain of JAK2 or Bcr-Abl, reducing drug binding affinity [2] [3].
Mechanism of Action Non-adenosine triphosphate (ATP) competitive inhibitor [1] Off-target activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK) sustaining cell survival [4] [5] [3].
Clinical Status Phase 1 clinical trials (as of 2021) for hematological malignancies [1] Tumor microenvironment (TME)-induced resistance via cytokines from fibroblasts or macrophages activating survival pathways [4].
Related Oncogene Regulates Astrocyte Elevated Gene-1 (AEG-1), linked to chemoresistance [4] [6] AEG-1 overexpression promoting survival, angiogenesis, and fibrosis, contributing to a resistant phenotype [6].

Experimental Workflow for Investigating Resistance

To systematically identify the cause of resistance in your models, you can follow this general workflow, which is adapted from standard practices in the field.

Start Suspected Resistance in Cell/Animal Models Step1 Step 1: Genetic Profiling (Whole Exome or Targeted NGS) Start->Step1 Step2 Step 2: Signal Pathway Analysis (Western Blot/Phospho-Proteomics) Step1->Step2 Step3 Step 3: Tumor Microenvironment (TME) Analysis (ELISA/Cytokine Array/Co-culture) Step2->Step3 Step4 Step 4: Functional Validation (CRISPR/Gene Silencing/Combination Therapy) Step3->Step4 End Identify Resistance Mechanism Step4->End

Detailed Methodologies:

  • Step 1: Genetic Profiling

    • Objective: To identify acquired mutations in the drug targets (on-target resistance) or in other related genes (off-target).
    • Protocol: Extract genomic DNA from this compound-treated and resistant cell lines or patient-derived xenografts. Perform Whole Exome Sequencing (WES) or a targeted sequencing panel covering genes like JAK2, ABL1, and other known oncogenes and tumor suppressors (e.g., TP53) [3]. Analyze data for novel mutations or copy number variations.
  • Step 2: Signal Pathway Analysis

    • Objective: To detect the activation of bypass tracks that compensate for inhibited primary targets.
    • Protocol: Lyse resistant and parental cells. Perform Western Blot analysis using specific antibodies against phosphorylated (activated) proteins. Key pathways to check include PI3K/AKT, MAPK/ERK, and JAK/STAT [3]. Upregulation of phosphorylated AKT or ERK in resistant cells indicates bypass activation [4] [7] [3].
  • Step 3: Tumor Microenvironment (TME) Analysis

    • Objective: To determine if secreted factors from the TME confer resistance.
    • Protocol: Collect conditioned media from cultures of cancer-associated fibroblasts (CAFs) or tumor-associated macrophages (TAMs). Treat sensitive cancer cells with this media and this compound. Assess cell viability. Use an ELISA or cytokine array to identify specific resistance-imparting factors like HGF, IL-6, or EGF [4].
  • Step 4: Functional Validation

    • Objective: To confirm the hypothesized resistance mechanism.
    • Protocol: If a specific gene (e.g., AEG-1) is implicated, use CRISPR-Cas9 or siRNA to knock out or knock down its expression in resistant cells. If a bypass pathway is activated, treat resistant cells with a combination of this compound and a pathway-specific inhibitor (e.g., a PI3K or MEK inhibitor). Restoration of sensitivity validates the mechanism [7].

AEG-1's Role in Resistance and Associated Signaling

This compound's activity is linked to the AEG-1 oncogene, which is a known master regulator of resistance. The diagram below illustrates how AEG-1 contributes to a treatment-resistant phenotype through multiple signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of this compound's mechanism of action? A1: As a non-ATP competitive inhibitor, this compound binds to a different site on the target kinase than conventional ATP-competitive inhibitors (e.g., Imatinib). This allows it to potentially overcome resistance caused by mutations in the ATP-binding pocket [1].

Q2: Our lab has established a resistant line. Where should we begin troubleshooting? A2: Start with Steps 1 and 2 of the experimental workflow. Simultaneously profile the genetic makeup and signaling pathway activation of your resistant line compared to the parental line. This combined approach efficiently differentiates between on-target mutations and bypass signaling activation.

Q3: Are there any known biomarkers for this compound response or resistance? A3: Current research suggests that high expression of its primary targets (JAK2, Bcr-Abl) or the related oncogene AEG-1 might predict sensitivity. Conversely, elevated AEG-1 levels are strongly associated with a poor prognosis and a multifaceted resistance profile, making it a key biomarker to investigate [4] [6].

Q4: How does the tumor microenvironment contribute to resistance against targeted agents like this compound? A4: Cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) can secrete factors like Hepatocyte Growth Factor (HGF) and Interleukin-6 (IL-6). These ligands activate their respective receptors (e.g., MET, GP130) on cancer cells, triggering intracellular survival pathways (e.g., PI3K/AKT, JAK/STAT) that bypass the inhibition imposed by the drug [4].

References

AEG-41174 combination therapy synergy

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174: Compound Profile

For any combination therapy experiment, understanding the single-agent profile is crucial. Here is a summary of the key data available for this compound.

Table 1: this compound Core Characteristics

Characteristic Description
IUPAC Name Not specified in sources [1]
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Mechanism of Action Non-ATP competitive tyrosine kinase inhibitor [1]
Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [1]
Clinical Status Phase 1 clinical trials (for hematological malignancies) [1]
Solubility Soluble in DMSO; not soluble in water [1]
Storage -20°C for long term (months to years) [1]
Purity for Research >98% [1]

Assessing Synergy: The MuSyC Framework

Traditional synergy models often conflate different effects. The Multidimensional Synergy of Combinations (MuSyC) framework is a modern approach that decouples synergy into two independent dimensions [2].

Table 2: Synergy Dimensions in the MuSyC Framework

Parameter Definition Research Implication
Synergistic Potency (α) Measures how much the presence of one drug decreases the EC₅₀ of the other. A value >1 indicates synergy [2]. Enables dose reduction, potentially mitigating off-target toxicity while maintaining effect [2].
Synergistic Efficacy (β) Measures the percent change in the maximal effect (Eₘₐₓ) of the combination compared to the most efficacious single agent. A value >0 indicates synergy [2]. Aims to achieve a therapeutic effect that is unattainable with either drug alone [2].

This distinction is critical. A combination might allow you to use lower doses of both drugs (high α) but not improve the overall cell kill (low β), or vice versa. Your experimental goals will determine which type of synergy is more valuable [2].

Experimental Workflow for Combination Screening

The following diagram outlines a generalized workflow for evaluating a new drug combination, like those involving this compound, based on the MuSyC methodology and computational approaches.

Start Define Experimental Goal SingleAgent Single-Agent Dose-Response Start->SingleAgent ComboMatrix Combinatorial Dose-Response Matrix SingleAgent->ComboMatrix DataFit Fit Data to 2D-Hill Equation ComboMatrix->DataFit CalculateParams Calculate α and β Parameters DataFit->CalculateParams Classify Classify Synergy Type CalculateParams->Classify Validate Validate & Investigate Mechanism Classify->Validate

Step-by-Step Protocol
  • Define Experimental Goal: Clearly state whether you are prioritizing dose reduction (potency synergy, α) or improved maximum effect (efficacy synergy, β) [2].
  • Single-Agent Dose-Response: First, establish a baseline.
    • Methodology: Treat your cell lines (e.g., hematological malignancy models relevant to this compound's targets) with a range of concentrations of this compound and the potential partner drug.
    • Output: Calculate the IC₅₀/EC₅₀ and Eₘₐₓ for each drug alone. This data is essential for synergy modeling and can be used for computational prediction [3].
  • Combinatorial Dose-Response Matrix: Generate the core dataset.
    • Methodology: Use a matrix of concentrations for this compound and the partner drug, including all single-agent points. A 6x6 or 8x8 matrix is common. Measure cell viability or another relevant efficacy endpoint.
  • Data Fitting & Analysis:
    • Software: Use specialized software (e.g., Combenefit, R/packages) that supports the MuSyC framework.
    • Process: Fit the dose-response matrix data to the 2D-Hill equation to extract the parameters, including the synergy parameters α (potency) and β (efficacy) [2].
  • Validation & Mechanistic Investigation:
    • Validation: Test the predicted synergistic doses in secondary assays (e.g., clonogenic survival, apoptosis assays) or in vivo models.
    • Mechanism: If synergy is confirmed, investigate the biological mechanism. For this compound, this could involve analyzing effects on key signaling pathways like JAK/STAT.

Key Considerations for Your Research

  • Start with Computational Predictions: To efficiently narrow down partner drugs for this compound, consider a computational pre-screening approach. Some methods can predict synergy using single-agent efficacy data, which can save significant resources [3].
  • Context is Critical: Synergy is highly dependent on the cellular context (e.g., cancer type, genetic background, resistance mechanisms). A combination that works in one model may not translate to another [3].
  • Guiding Translation: The MuSyC framework helps rationally guide the translation of combinations: prioritize combinations with high α (synergistic potency) for reducing toxicity and those with high β (synergistic efficacy) for overcoming resistance or achieving deeper responses [2].

References

Understanding Assay Interference and AEG-41174

Author: Smolecule Technical Support Team. Date: February 2026

Assay interference occurs when a compound appears active not through genuine target interaction, but by disrupting the assay system itself. Alarmingly, up to 80–100% of initial screening hits can be artifacts if proper controls are not used [1]. AEG-41174 is a small molecule tyrosine kinase inhibitor. The table below summarizes its profile and potential interference risks [2].

Property Description
IUPAC Name N/A
Molecular Formula C₁₈H₁₈N₄O [2]
Molecular Weight 306.36 g/mol [2]
Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [2]
Mechanism Non-adenosine triphosphate (ATP) competitive inhibitor [2]
Solubility Soluble in DMSO; not soluble in water [2]
Potential Interference Risks Promiscuous/invalid hit; requires rigorous validation [1]

Troubleshooting Guides & FAQs

FAQ: How can I confirm this compound activity is real?

Genuine activity is confirmed through multiple orthogonal assays demonstrating specific, dose-dependent, and mechanistically logical target engagement. Relying on a single assay type is insufficient due to multiple interference mechanisms [1].

FAQ: What are PAINS, and why are they a problem?

PAINS (Pan Assay INterference compoundS) are chemotypes that often produce false-positive hits by non-specifically interfering with assay components. Over 60 FDA-approved drugs contain PAINS chemotypes, but this does not mean starting from a PAINS hit is viable for drug development [1].

FAQ: What is colloidal aggregation?

A common artifact where molecules form colloids that non-specifically adsorb and inhibit proteins. Between 1-3% of molecules in screening libraries can aggregate, and this mechanism can account for up to 95% of initial "hits" [1].

Experimental Protocols for Interference Identification

Detecting Colloidal Aggregation

Colloidal aggregation is a prevalent cause of artifactual activity [1].

  • Detergent Addition: Test if inhibitory activity is attenuated by adding low concentrations of non-ionic detergent (e.g., 0.01% v/v Triton X-100).
  • Dynamic Light Scattering (DLS): Directly observe particles in the 50-1000 nm size range.
  • Centrifugation: Centrifuge the compound solution and test supernatant activity loss.
  • Enzyme Counter-Screening: Test for inhibition against aggregation-sensitive enzymes (e.g., AmpC β-lactamase, trypsin).
Identifying Irreversible/Covalent Inhibition

This protocol distinguishes between irreversible binding and desired reversible inhibition [1].

  • Procedure:
    • Incubate the target protein at 5x its normal assay concentration with this compound at 5x its apparent IC₅₀.
    • Dilute the mixture 10-fold and measure residual inhibition.
  • Interpretation: Inhibition that persists after dilution suggests irreversible binding.
Ruling Out Spectroscopic Interference

Compounds that absorb light or fluoresce can interfere with assay detection [1].

  • Procedure: Measure the compound's UV-Vis absorption and fluorescence at the assay's detection wavelengths in a mock assay without the target.
  • Interpretation: A signal that changes linearly with concentration (following Beer's law) suggests interference.
Structure-Activity Relationship (SAR) Analysis

A true inhibitor will show a logical SAR [1].

  • Procedure: Synthesize and test a series of structurally related analogs.
  • Interpretation: Sharp, non-linear changes in activity from small structural changes can indicate interference, while smooth, logical potency trends support specific binding.

Experimental Workflow & Signaling Pathways

The following diagrams outline the recommended troubleshooting workflow and the primary signaling pathway targeted by this compound.

G start Observed Activity of this compound sp Spectroscopic Check start->sp Run interference assay agg Aggregation Check sp->agg Pass art Assay Artifact sp->art Fail irr Irreversible Binding Check agg->irr Pass agg->art Fail sar SAR Analysis irr->sar Pass irr->art Fail conf Confirmed Bioactive Compound sar->conf Logical SAR sar->art Illogical SAR

Diagram 1: this compound Assay Interference Troubleshooting Workflow.

G aeg This compound jak2 JAK2 Kinase aeg->jak2 Inhibits bcrabl Bcr-Abl Kinase aeg->bcrabl Inhibits apoptosis Apoptosis in Malignant Cells aeg->apoptosis Leads to stat STAT Phosphorylation jak2->stat Phosphorylates proliferation Cell Proliferation (Survival Signal) stat->proliferation Promotes

Diagram 2: Primary Signaling Pathway of this compound.

Important Considerations for Researchers

  • Use Multiple Assay Formats: Transition from initial high-throughput screens to biophysical methods (e.g., Surface Plasmon Resonance) and cell-based assays.
  • Consult Public Filters: Use online tools (e.g., ZINC15 Patterns, CBligand PAINS) for initial computational screening, but always validate experimentally [1].
  • Thorough Literature Review: Investigate the this compound chemotype for any prior reports of promiscuity.

References

AEG-41174: Researcher's Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a technical overview of AEG-41174, summarizing its key characteristics for researchers [1].

Parameter Description
IUPAC Name Not specified in available data
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [1]
Mechanism Non-adenosine triphosphate (ATP) competitive tyrosine kinase inhibitor [1]
Solubility Soluble in DMSO; not soluble in water [1]
Recommended Storage Dry, dark conditions at 0 - 4 °C (short-term, days to weeks) or -20 °C (long-term, months to years) [1]
Purity >98% (for research-grade material) [1]

Stability, Handling & Troubleshooting

In the absence of specific data for this compound, the following guidance is based on standard practices for handling small molecule inhibitors. You should validate all methods in your own laboratory.

Solution Preparation and Storage

A likely starting point for a stock solution is dissolving this compound in DMSO [1].

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a high-quality, anhydrous DMSO.
  • Aliquoting: Immediately aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and exposure to moisture.
  • Storage: Store aliquots at -20 °C or -80 °C. Desiccants should be used in the storage environment to control humidity.
  • Stability Monitoring: The stability of the solution must be determined empirically. Use analytical techniques like HPLC to assess chemical stability over time.
Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions? For long-term stability, store aliquoted stock solutions in DMSO at -20 °C or below. Always keep the solutions dry and protected from light. Avoid repeated freezing and thawing [1].

Q2: The compound seems to precipitate in my assay buffer. How can I improve solubility? this compound is not soluble in water [1]. To prevent precipitation:

  • Ensure the final concentration of DMSO in your assay is tolerated by your experimental system (typically ≤0.1-1%).
  • Add the stock solution to the buffer while vortexing to ensure rapid and uniform dilution.
  • Consider using solubility-enhancing agents like cyclodextrins, but validate that they do not interfere with the biological activity.

Q3: How can I confirm the stability and potency of my stock solution over time?

  • Chemical Stability: Use a stability-indicating method like HPLC to track the formation of degradation products. Compare chromatograms of a fresh sample against aged ones.
  • Functional Potency: Periodically test the biological activity of an aged stock solution in a standardized cellular or biochemical assay, comparing its IC50 value to that of a freshly prepared solution.

Experimental Protocol: Assessing Solution Stability

The diagram below outlines a general workflow for evaluating the chemical stability of an this compound solution in DMSO over time [2] [3].

Start Prepare this compound Stock Solution (DMSO) Aliquot Aliquot into Vials Start->Aliquot Storage Store at Test Conditions: -20°C, 4°C, RT Aliquot->Storage TimePoints Withdraw Aliquots at Time Points Storage->TimePoints Analysis HPLC Analysis TimePoints->Analysis Data Analyze Data: % Purity vs. Time Analysis->Data

Procedure:

  • Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
  • Aliquoting: Divide the solution into multiple, identical vials.
  • Storage: Store the vials under different conditions you wish to test (e.g., -20°C, 4°C, room temperature). Protect all vials from light.
  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove one vial from each storage condition for analysis.
  • Analysis: Analyze each sample using HPLC with a C18 column and a UV detector. Use a mobile phase suitable for non-polar compounds (e.g., water/acetonitrile gradient).
  • Data Interpretation: Compare the HPLC chromatograms. A decrease in the main peak area or the appearance of new peaks indicates degradation. The data will help you establish a use-by date for the stock solution under your specific storage conditions.

Pathway to Further Information

To obtain the specific stability data that was not available in this search, I suggest you:

  • Consult Specialized Suppliers: Reach out to chemical suppliers that specialize in research biochemicals, as they may have conducted internal stability studies.
  • Search Scientific Literature: Perform a deep search on academic databases for peer-reviewed articles that use this compound in experimental procedures. The "Methods" sections often contain valuable handling details.
  • Review Regulatory Guidelines: For formal drug development, the ICH Q1A(R2) and Q1B guidelines provide the standard framework for stability testing of new drug substances and products [3].

References

Frequently Asked Questions (FAQs) on PK/PD Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below addresses common foundational questions in PK/PD research.

Question Expert Answer
What is the core difference between PK and PD? Pharmacokinetics (PK) describes "what the body does to the drug," encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). Pharmacodynamics (PD) describes "what the drug does to the body," defining the relationship between drug concentration and its biological effect (therapeutic or toxic) [1] [2].
Why are PK/PD studies critical in drug development? They bridge the gap between administered dose, bodily exposure, and therapeutic outcome. This understanding helps in optimizing dosing regimens, explaining drug failure (inefficacy/toxicity), and guiding clinical trial design, thereby saving resources and time [1] [2].
What are common causes of variable drug exposure (PK)? Key factors include: Food effects (for oral drugs), Drug-drug interactions (inhibiting or inducing metabolism), Patient physiology (age, organ function), and Formulation properties affecting absorption [1] [2].
Why might a drug show efficacy in models but fail in the clinic? This can occur due to insufficient exposure at the target site (poor PK), an invalidated therapeutic target in humans, or the development of drug resistance, where the pathogen or tumor cells adapt and resume growth despite treatment [1] [3].

Troubleshooting Guides

Issue 1: High Variability in Drug Exposure Measurements

This problem can stem from pre-analytical, analytical, or biological factors.

  • Potential Cause 1: Inconsistent Sample Handling. Instability of the analyte in the collected sample matrix (e.g., plasma, broth) can degrade the drug before analysis [3].
    • Action Plan: Conduct stability experiments to confirm optimal conditions (e.g., immediate freezing at -20°C, use of specific anticoagulants in collection tubes). Ensure standardized procedures across all samples [1] [3].
  • Potential Cause 2: Inaccurate Analytical Method. The bioanalytical method (e.g., HPLC-UV) may lack sufficient precision, accuracy, or specificity for the drug in your specific sample matrix [3].
    • Action Plan: Fully validate the method per guidelines. Key parameters to check [3]:
      • Precision & Accuracy: Inter-day and intra-day variations should typically be <15%.
      • Linearity: The correlation coefficient (R²) should be >0.99 over the expected concentration range.
      • Recovery: Ensure the sample preparation process (e.g., protein precipitation) consistently extracts the drug from the matrix.
  • Potential Cause 3: Unaccounted Biological Differences. Factors like gender, disease state, or diet in your model system can cause genuine PK variations [1].
    • Action Plan: Document and control for these variables in the study design. Use a sufficient number of subjects to account for biological variability and perform statistical analysis [1].
Issue 2: Inefficacy Despite Adequate Drug Exposure

When systemic drug levels are sufficient, the problem may lie in drug delivery or its mechanism of action.

  • Potential Cause 1: Inadequate Tissue Penetration. The drug may not effectively reach the site of action (e.g., a specific organ or against a biofilm) [1].
    • Action Plan: Measure drug concentrations in the target tissue, not just in plasma. This helps establish a true PK/PD relationship at the effect site [1].
  • Potential Cause 2: Development of Resistance. The pathogen or tumor cells may rapidly develop resistance, rendering the treatment ineffective over time. This was demonstrated in a study where Staphylococcus aureus resumed growth after 48 hours of linezolid treatment [3].
    • Action Plan: In infection models, conduct time-kill studies and monitor resistance emergence. This may necessitate optimizing the dosing regimen (e.g., higher dose, more frequent administration, or combination therapy) to suppress resistance [3].

Experimental Protocols for Key PK/PD Assessments

Here are generalized methodologies for common experiments, which can be adapted for specific compounds like AEG-41174.

Protocol for a Preclinical Pharmacokinetic Study

This study aims to characterize the basic ADME properties of a new drug candidate in an animal model [1].

  • 1. Study Design:
    • Species/Model: Select a relevant species (e.g., mouse, rat). The number of animals per time point should be statistically justified (e.g., n=3-5) [1].
    • Dosing: Administer the drug via the intended clinical route (e.g., intravenous for absolute bioavailability, oral). Include an IV group for comparison [1].
    • Sample Collection: Collect blood/plasma samples at predetermined times post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours) [1].
  • 2. Sample Analysis:
    • Use a validated bioanalytical method (e.g., LC-MS/MS) to quantify drug concentrations in plasma [3].
  • 3. Data Analysis:
    • Use software like Phoenix WinNonlin for non-compartmental analysis (NCA) to calculate key PK parameters [4].
  • 4. Key Parameters to Report:
    • Cmax: Maximum observed concentration.
    • Tmax: Time to reach Cmax.
    • AUC: Area under the concentration-time curve (reflects total exposure).
    • t₁/₂: Elimination half-life.
    • CL: Clearance.
    • Vd: Volume of distribution.
    • F: Oral Bioavailability.

The following diagram illustrates the workflow and the key parameters derived from this type of study.

G Start Preclinical PK Study Design Study Design: - Select species & model - Determine dosing route & regimen - Plan sample collection times Start->Design Dosing Administer Compound Design->Dosing Sampling Collect Biological Samples (e.g., Blood/Plasma) Dosing->Sampling Analysis Analyze Samples (Bioanalytical Method) Sampling->Analysis DataProc Process Concentration vs. Time Data Analysis->DataProc PKParams Calculate PK Parameters via Non-Compartmental Analysis (NCA) DataProc->PKParams ParamsTable Key PK Parameters Cmax (Peak Concentration) Tmax (Time to Peak) AUC (Total Exposure) t½ (Half-Life) CL (Clearance) Vd (Volume of Distribution) PKParams->ParamsTable

Protocol for an In Vitro PK/PD Infection Model

This model simulates human drug concentration-time profiles in a lab setting to study antibacterial effect and resistance [3].

  • 1. Model Setup:
    • Apparatus: Use a central compartment (e.g., flask) containing culture broth and the pathogen (e.g., ~10⁵-10⁶ CFU/mL of bacteria) [3].
    • PK Simulation: Use a computer-controlled peristaltic pump to add and remove fresh medium, simulating the human plasma concentration-time profile for a given dose (e.g., 600 mg q12h) [3].
  • 2. Dosing & Sampling:
    • Expose the bacteria to the simulated PK profile over multiple days.
    • Sample Collection: At predetermined times, collect samples from the central compartment for two analyses [3]:
      • Drug Concentration: Use HPLC-UV to verify the achieved concentrations match the simulated profile.
      • Bacterial Count: Serially dilute and plate samples on agar plates to determine the Colony Forming Units per mL (CFU/mL).
  • 3. Data Analysis:
    • Plot bacterial count (CFU/mL) over time for both the treated and control groups.
    • Analyze the relationship between the PK parameters (e.g., Time above MIC, AUC/MIC) and the PD outcome (bacterial killing or regrowth) [3].

The workflow for establishing and running this model is shown below.

References

AEG-41174 biomarker identification failure

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 Compound Profile

The table below summarizes the key technical information available for this compound.

Parameter Description
IUPAC Name Not specified in data [1]
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [1]
Mechanism Non-adenosine triphosphate (non-ATP) competitive tyrosine kinase inhibitor [1]
Clinical Status Phase 1 clinical trials (for hematological malignancies) [1]
Solubility Soluble in DMSO; not soluble in water [1]
Storage -20°C for long term (months to years); dry and dark conditions [1]

Troubleshooting Guide: Biomarker Identification Failures

This guide addresses common issues that can lead to failed biomarker discovery efforts, applicable to projects involving compounds like this compound.

Problem Area Potential Issue Troubleshooting Steps & Validation
Study Design & Power Inadequate sample size leading to underpowered study [2]. Power analysis before study initiation. Use pilot data to estimate effect size and variability.
Data Quality & Preprocessing Poor data quality or improper normalization [2]. Implement rigorous Quality Control (QC). Standardize preprocessing pipelines. Document all parameters.
Model Selection & Overfitting Model overfits training data and fails on validation sets [2]. Use regularized methods (e.g., Glmnet [2]). Apply cross-validation. Combine multiple algorithms (e.g., Random Forest, XGBoost [2]) for robust feature selection.
Biomarker Validation Candidate biomarker fails in independent cohorts [2]. Essential step: Validate in separate, independent assays and datasets [2]. Use orthogonal assays (e.g., immunohistochemistry, ELISA) to confirm proteomic findings.

Experimental Protocol: A Multi-Method Workflow for Robust Biomarker Discovery

This protocol outlines a general workflow to minimize failure risk, integrating methods from the search results.

1. Project Planning (Hypothesis & Design) - Define Objective: Clearly state if the goal is to find diagnostic, prognostic, predictive (e.g., response to this compound), or safety biomarkers [2]. - Sample Collection: Ensure appropriate sample type (e.g., blood, tissue) with matched controls [2]. For this compound, relevant models would be cell lines or patient-derived xenografts sensitive to JAK2 or Bcr-Abl inhibition [1]. - Power Analysis: Conduct a statistical power analysis to determine the minimum sample size needed to detect a meaningful effect, thus reducing false negatives and positives [2].

2. Data Generation & Preprocessing - Omics Profiling: Perform transcriptomic (RNA-seq) or proteomic (e.g., LC-MS/MS, Aptamer-based SOMAscan [3]) profiling on treated vs. control samples. - Quality Control (QC): - Transcriptomics: Check RNA integrity numbers (RIN > 7), read quality scores, and gene count distributions. - Proteomics: Assess mass accuracy, peptide intensity distributions, and replicate correlation. - Normalization & Batch Correction: Apply appropriate methods (e.g., TMM for RNA-seq, quantile normalization for arrays) to remove technical artifacts.

3. Biomarker Candidate Identification - Differential Expression: Perform standard differential expression analysis (e.g., using limma [4]) to get an initial list of altered genes/proteins. - Advanced Machine Learning Feature Selection: Go beyond single-gene analysis. Use multiple algorithms to identify robust features [2]. - Sparse Partial Least Squares (sPLS): Integrates dimension reduction with variable selection on two datasets [2]. - Random Forest / XGBoost: Provide feature importance scores from ensemble models [2]. Using multiple methods helps cross-validate candidate biomarkers.

4. Validation & Functional Analysis - Independent Validation: The most critical step. Validate top candidate biomarkers in a completely separate and blinded cohort of samples [2]. - Functional Enrichment: Use tools like clusterProfiler [4] to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the candidate list to interpret biological meaning. - Network Analysis: For deeper insights, construct topological networks (as in the melanoma study [4]) to understand gene interactions and identify hub genes.

The following diagram illustrates the core computational workflow for biomarker identification and validation.

Start Omics Data Input (RNA-seq, Proteomics) QC Data Quality Control & Preprocessing Start->QC DA Differential Expression/ Abundance Analysis QC->DA ML Machine Learning Feature Selection DA->ML Val Independent Validation in Separate Cohort ML->Val Candidate Biomarkers Func Functional & Pathway Analysis Val->Func End Validated Biomarker Signature Func->End

Frequently Asked Questions (FAQs)

Q1: What are the key attributes of a clinically useful biomarker? A robust biomarker should be:

  • Easy to Access: Measurable in minimally invasive samples like blood or urine [2].
  • Easy to Detect: The signal should be strong and detectable with standard clinical assays [2].
  • Specific & Quantifiable: It must be specifically associated with the biological process or intervention and be easily measurable [2].
  • Robust to Validation: It must be consistently replicable in independent datasets and experimental setups [2].

Q2: How does biomarker analysis differ from standard differential expression analysis? While differential expression (DE) identifies individual genes/proteins that are significantly altered between groups, biomarker analysis often aims to find a signature—a single gene or, more commonly, a panel of multiple features—that has predictive power for a specific outcome (e.g., drug response). DE is typically univariate, while advanced biomarker discovery uses multivariate machine learning models to find optimal combinations of features that are robust and generalizable [2].

Q3: Our team identified a strong candidate biomarker, but it failed to validate. What are the most common reasons for this? Failure in validation is often the result of one or more of the following:

  • Overfitting: The model was too complex and tuned specifically to noise in the initial training data [2].
  • Cohort Differences: The validation cohort differed significantly from the discovery cohort (e.g., in demographics, disease stage, or sample handling).
  • Technical Variability: Differences in assay platforms, reagents, or protocols between the discovery and validation phases.
  • Insufficient Statistical Power in the initial study, leading to the identification of false positives [2].

Pathways for Further Investigation

Since public information on this compound is limited, your internal research is crucial. I suggest you:

  • Interrogate Internal Data: Deeply analyze your own transcriptomic, proteomic, and phosphoproteomic data from this compound-treated models. Look for consistent, dose-dependent changes in pathways related to its known targets (JAK-STAT, cell cycle, apoptosis) and potential off-target effects.
  • Leverage Public Databases: Search oncology databases (e.g., TCGA, DepMap) to see if the expression of your candidate biomarkers correlates with sensitivity or resistance to other kinase inhibitors, which can provide supporting evidence.
  • Explore Advanced Methods: Consider employing emerging techniques like aptamer-based proteomics (SOMAscan) [3] for highly multiplexed protein biomarker discovery in complex biofluids, which could be applied to pre-clinical or clinical samples from this compound studies.

References

AEG-41174 clinical trial patient recruitment strategies

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174: Compound Profile and Recruitment Context

This compound is a novel, non-adenosine triphosphate (ATP) competitive, small molecule tyrosine kinase inhibitor. Its primary targets are significant kinases like Janus kinase 2 (JAK2) and Bcr-Abl, which are implicated in various hematological malignancies (e.g., leukemia, lymphoma) [1].

The compound is currently in Phase 1 clinical trials to evaluate its efficacy in treating blood cancers [1]. Its unique non-ATP competitive mechanism may provide an advantage in overcoming resistance to traditional kinase inhibitors like Imatinib and Nilotinib [1]. Trials for such targeted therapies often face the challenge of recruiting patients with specific genetic markers or rare cancer types, making efficient and precise recruitment strategies critical.

The table below summarizes its key characteristics for easy reference [1].

Parameter Description
Molecular Formula C₁₈H₁₈N₄O
Molecular Weight 306.36 g/mol
Primary Targets JAK2, Bcr-Abl
Mechanism Non-ATP competitive tyrosine kinase inhibitor
Clinical Stage Phase 1
Therapeutic Area Oncology (Hematological Malignancies)

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? this compound functions by binding to the active sites of tyrosine kinases like JAK2 and Bcr-Abl, preventing their phosphorylation activity. Unlike many traditional inhibitors, it is non-ATP competitive, meaning it binds to a different part of the enzyme, potentially overcoming common resistance mechanisms [1].

Q2: What are the key patient considerations for a trial involving this compound? Patients for a Phase 1 trial of this compound would likely need to have a confirmed hematological malignancy (e.g., specific types of leukemia) where the JAK2 or Bcr-Abl pathways are implicated. Key considerations include [2]:

  • Motivations: While some patients (15%) are motivated by personal health benefits, a larger proportion (36%) are driven by a desire to help others [2].
  • Decision Factors: Patients heavily weigh risks and benefits (83%), the study's purpose (75%), and the procedures required (73%) [2].
  • Logistical Barriers: Travel, time off work, and care commitments are significant deterrents. Incorporating decentralized trial elements can mitigate these [2].

Q3: Where can I find signaling pathway diagrams for this compound's targets? While a specific pathway for this compound is not available in the search results, you can explore detailed, interactive signaling pathways for its primary targets, JAK2 and Bcr-Abl, through resources like Cell Signaling Technology (CST). Their website provides pathway diagrams and related research products [3].

Troubleshooting Patient Recruitment Guides

The following guides address common recruitment challenges, integrating modern strategies relevant to complex early-phase oncology trials.

Problem 1: Slow Enrollment and Inefficient Patient Screening This occurs when outreach fails to reach the narrow pool of eligible patients, leading to a high screen-failure rate at clinical sites.

  • Solution: Implement a data-driven, multi-channel outreach and pre-screening strategy.
  • Required Materials/Data: Electronic Health Records (EHRs), access to online patient registries, digital advertising platforms, and a digital pre-screener.
  • Step-by-Step Protocol:
    • Identify: Use AI-driven patient matching algorithms to analyze EHRs and find patients whose profiles align with trial criteria [2].
    • Awareness: Launch a targeted digital campaign using platforms like Facebook and Google, with messaging that emphasizes the opportunity to contribute to science, aligning with top patient motivations [4] [2].
    • Pre-screen: Direct interested patients to an online pre-screener. This tool explains the trial and collects initial eligibility information, filtering out clearly ineligible candidates before they contact the site [2].
    • Refer: Pre-qualified, motivated leads are then passed directly to the clinical site for formal screening, dramatically reducing the administrative burden on site staff [4].

The workflow below visualizes this optimized, data-driven recruitment process.

Start Start: Recruitment Challenge Identify 1. AI-Powered Identification Analyze EHRs & registries Start->Identify Awareness 2. Targeted Outreach Digital ads & community engagement Identify->Awareness Prescreen 3. Digital Pre-screening Online eligibility check Awareness->Prescreen Refer 4. Site Referral Send pre-qualified leads Prescreen->Refer High-potential candidates Enroll 5. Formal Enrollment At clinical site Refer->Enroll

Problem 2: Patient Drop-Out and Retention Issues Patients may leave a trial due to the burden of frequent site visits, lack of communication, or unmet expectations.

  • Solution: Adopt a patient-centric retention plan focused on communication and reducing participant burden.
  • Required Materials/Data: Telehealth platforms, communication tools (e-mail, apps), and a plan for logistical support.
  • Step-by-Step Protocol:
    • Implement DCT Elements: Where possible, incorporate decentralized clinical trial (DCT) components such as telehealth visits for some check-ups, wearable devices for remote data collection, and direct-to-patient shipment of study medication [2].
    • Establish Communication Channels: Provide patients with regular updates on the study's progress via newsletters or a patient portal. Assign a dedicated point of contact for them to address concerns promptly [5].
    • Offer Logistical Support: Alleviate the "financial toxicity" of participation by providing travel assistance, coordinating local lab draws, or offering flexible appointment schedules outside standard working hours [2].

Problem 3: Failure to Meet Diversity Enrollment Goals Clinical trials often fail to recruit a patient population that reflects the real-world demographics of the disease.

  • Solution: Proactively build trust and partnerships within underrepresented communities.
  • Required Materials/Data: List of local patient advocacy groups, community centers, and faith-based organizations.
  • Step-by-Step Protocol:
    • Partner Early: Engage with patient advocacy groups and community leaders during the trial design phase to get input on reducing barriers [4].
    • Educate and Build Trust: Host educational information sessions in local community centers, featuring trusted healthcare professionals from that community. Transparently address historical abuses and explain modern patient protections [4] [5].
    • Simplify Materials: Ensure all patient-facing materials, including informed consent forms, are available in relevant languages and written in clear, simple language at an accessible reading level [4].

Comparative Analysis of Kinase Inhibitors

The table below positions this compound among other kinase inhibitors, highlighting its distinctive non-ATP competitive mechanism [1].

Compound Name Target Kinase(s) Mechanism Clinical Status
This compound Janus kinase 2 (JAK2), Bcr-Abl Non-ATP competitive inhibitor Phase 1
Imatinib Bcr-Abl ATP competitive inhibitor Approved for CML
Ruxolitinib Janus kinase 1 & 2 ATP competitive inhibitor Approved for myelofibrosis
Nilotinib Bcr-Abl ATP competitive inhibitor Approved for CML

A Note on Information Gaps and Next Steps

  • Checking Clinical Trial Registries: Search on ClinicalTrials.gov (or other regional registries) using the identifier "this compound".
  • Reviewing Scientific Publications: Look for peer-reviewed articles or conference abstracts detailing the Phase 1 trial results.
  • Contacting the Sponsor: Reaching out to the company or institution sponsoring the drug's development may provide direct access to protocols and recruitment materials.

References

AEG-41174 cross-reactivity kinase panel

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 Profile Summary

The table below summarizes the key characteristics of this compound identified in the search results.

Property Description
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [1] [2]
Secondary Target FLT3 (potential, based on structural similarities) [1]
Mechanism Non-ATP competitive tyrosine kinase inhibitor [1] [2]
Clinical Status Phase 1 clinical trials (as of a 2019 source) [2]
Solubility Soluble in DMSO; not soluble in water [1]

Known Mechanisms and Experimental Context

This compound is a novel small molecule researched for its potential in treating hematological malignancies. Its non-ATP competitive mechanism is a key differentiator, potentially allowing it to overcome resistance to older ATP-competitive inhibitors like imatinib and nilotinib [1].

The following diagram illustrates its primary mechanism of action and the signaling pathways it impacts.

G AEG41174 This compound JAK2 JAK2 Kinase AEG41174->JAK2 Inhibits BcrAbl Bcr-Abl Kinase AEG41174->BcrAbl Inhibits FLT3 FLT3 Kinase AEG41174->FLT3 Potentially Inhibits Signaling Inhibits Oncogenic Signaling Pathways JAK2->Signaling BcrAbl->Signaling FLT3->Signaling Proliferation ↓ Cell Proliferation Apoptosis ↑ Apoptosis Signaling->Proliferation Signaling->Apoptosis

Cross-Reactivity Data and Profiling Services

As the specific cross-reactivity panel for this compound is not available in the search results, the information below outlines the standard methodologies used to generate such data, which is crucial for the objective comparison you require.

Methodology for Kinase Profiling

Broad kinase screening is essential for identifying selective inhibitors and assessing off-target effects that could cause adverse events [3]. The following diagram outlines a typical workflow for generating cross-reactivity data.

G Start Compound of Interest (e.g., this compound) Assay High-Throughput Screening Start->Assay Output IC₅₀ Value Determination & Selectivity Profiling Assay->Output Panel Kinase Panel (340-700+ Kinases) Panel->Assay Format1 • Radiometric Assay (³³P) • HotSpot / ³³PanQinase Format1->Assay Format2 • Probe Displacement (HTRF) • ADP-Glo (Lipid Kinases) Format2->Assay

Reaction Biology, a contract research organization, offers one of the largest kinase panels in the industry, profiling over 700 kinases [3]. They provide IC₅₀-based profiling, which is critical for accurately comparing the potency and selectivity of different kinase inhibitors [3].

How to Obtain the Missing Data

To create the comprehensive comparison guide you require, consider these practical steps:

  • Contact Specialty Suppliers: Reach out to companies like MedKoo Biosciences (which lists this compound for research use) to inquire if any kinase profiling data is available from their internal studies or from other researchers [4].
  • Utilize Profiling Services: Engage a CRO like Reaction Biology to profile this compound against their broad kinome panel. This would generate the exact quantitative dataset you need [3].
  • Search Scientific Literature: Perform a detailed search on platforms like PubMed for any published studies that might have included this compound in a kinase panel, even if only a limited one.

References

AEG-41174 combination therapy validation studies

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 Profile and Mechanism of Action

This compound is a novel, small-molecule tyrosine kinase inhibitor. Its primary mechanism and distinguishing feature is that it is a non-adenosine triphosphate (ATP) competitive inhibitor [1] [2]. This means it binds to its target kinases differently than most conventional inhibitors, which could potentially help in overcoming drug resistance in cancer therapy [1].

The table below summarizes its core characteristics based on the available data:

Parameter Description
Primary Targets Janus kinase 2 (JAK2), Bcr-Abl [1] [2]
Mechanism Non-ATP competitive tyrosine kinase inhibitor [1] [2]
Molecular Formula C₁₈H₁₈N₄O [1]
Molecular Weight 306.36 g/mol [1]
Solubility Soluble in DMSO; not soluble in water [1]
Clinical Status Phase 1 clinical trials (as of 2007/2008) [2]
Key Distinction Potential to overcome resistance to ATP-competitive inhibitors like Imatinib [1]

Comparison with Alternative Kinase Inhibitors

The following table positions this compound against other kinase inhibitors used in similar hematological malignancies.

Compound Name Primary Target(s) Mechanism Clinical Status
This compound JAK2, Bcr-Abl Non-ATP competitive inhibitor Phase 1 [1]
Imatinib Bcr-Abl ATP competitive inhibitor Approved for CML [1]
Nilotinib Bcr-Abl ATP competitive inhibitor Approved for CML [1]
Ruxolitinib JAK1 & JAK2 ATP competitive inhibitor Approved for myelofibrosis [1]

Signaling Pathway and Experimental Workflow

The search results confirm that this compound inhibits key kinases like JAK2 and Bcr-Abl [1]. These kinases are part of critical signaling cascades (such as the JAK-STAT pathway) that promote cancer cell survival and proliferation. By blocking them, this compound induces apoptosis (programmed cell death) in cancer cells [1]. While specific details on this compound's synergy are limited, one source mentions that IAP inhibitors (a different class from Aegera Therapeutics) showed "dramatic synergistic activity" when combined with TRAIL receptor antibodies [2], illustrating the general principle of combination therapy in this research context.

The diagram below outlines a generalized experimental workflow for validating a compound like this compound, particularly in a combination setting.

start In vitro Combination Screening step1 Cell Viability & Proliferation Assays (e.g., MTT, CellTiter-Glo) start->step1 step2 Apoptosis Analysis (e.g., Caspase-3/7 activation, Annexin V staining) step1->step2 step3 Mechanistic Studies (Western Blot for pathway phosphorylation, Protein interaction) step2->step3 step4 In vivo Validation (Murine xenograft models, Tumor growth measurement) step3->step4 step5 Data Analysis & Synergy Calculation (e.g., Chou-Talalay Method) step4->step5

Key Experimental Protocols

Although the search results do not contain detailed protocols for this compound specifically, validation studies for kinase inhibitors typically rely on the following established methodologies:

  • Cell Viability Assays: Protocols like the MTT assay or CellTiter-Glo Luminescent Cell Viability Assay are used. Cells are seeded in multi-well plates and treated with a range of concentrations of this compound alone and in combination with other agents. After incubation, viability is measured via colorimetric or luminescent signals, and IC₅₀ values are calculated [1].
  • Apoptosis Detection: The Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method. This protocol distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations to quantify cell death induced by the treatment [1].
  • Western Blot Analysis: This is critical for confirming the mechanism of action. Cell lysates from treated and control groups are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies. For this compound, researchers would use anti-phospho-JAK2 and anti-phospho-Bcr-Abl antibodies to demonstrate inhibition of target phosphorylation, along with antibodies for downstream effectors and apoptotic markers like cleaved caspase-3 [1] [3].
  • Synergy Studies: The Chou-Talalay Combination Index (CI) Method is a widely accepted protocol for evaluating drug interactions. A constant ratio of drug combinations (e.g., this compound and a chemotherapeutic agent) is tested across a range of concentrations. Software like CompuSyn is used to calculate the CI, where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [2].

References

AEG-41174 clinical outcomes versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 Drug Profile

The table below summarizes the available information on this compound's mechanism and status [1] [2]:

Attribute Description
Mechanism of Action Non-adenosine triphosphate (ATP) competitive small-molecule tyrosine kinase inhibitor [1].
Primary Targets Janus kinase 2 (JAK2) and Bcr-Abl kinases [1].
Indication (in trials) Hematological malignancies (blood cancers) [1].
Notable Feature Its non-ATP competitive mechanism may help overcome resistance to older ATP-competitive inhibitors [1].
Reported Status Phase 1 clinical trial (as of a 2019 report) [2].

A direct comparison with "standard care" is not possible because Phase 1 trials are primarily designed to assess safety, dosing, and preliminary signs of efficacy in a small group of participants, rather than to prove superiority or inferiority to existing treatments.

Proposed Mechanism of Action

This compound is designed to inhibit specific kinases that are crucial for the survival and proliferation of cancer cells [1]. The following diagram illustrates its distinct mechanism compared to standard inhibitors.

This unique mode of action allows this compound to bind to a different part of the kinase enzyme than the natural ATP molecule, which is the target for standard inhibitors. This is a key differentiator that could potentially make it effective against cancers that have developed resistance to conventional therapies [1].

Inferred Preclinical Research Context

While specific experimental protocols for this compound are not detailed in the search results, the following table outlines standard methodologies used in early-stage drug development to profile a compound like this.

Research Area Common In Vitro & In Vivo Models Typical Readouts & Measurements

| Target Engagement & Specificity | - Kinase activity assays

  • Cell-free biochemical assays
  • Protein-binding assays | - IC50 (half-maximal inhibitory concentration)
  • Inhibition of target phosphorylation
  • Selectivity profiling across kinase panels | | Cellular Efficacy | - Human cancer cell lines (e.g., leukemia, solid tumors)
  • Primary patient-derived cells | - Cell proliferation assays (e.g., MTT, CellTiter-Glo)
  • Apoptosis assays (e.g., caspase activation, Annexin V)
  • Cell cycle analysis | | Mechanistic Studies | - Western blotting
  • Immunoprecipitation
  • Gene expression analysis | - Reduction in levels of target proteins (e.g., IAPs)
  • Changes in downstream signaling pathways (e.g., JAK-STAT)
  • Modulation of apoptotic markers |

References

AEG-41174 specificity against kinase family members

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on AEG-41174

The table below summarizes the key characteristics of this compound found in the search results.

Characteristic Description
Primary Targets Janus kinase 2 (JAK2) and Bcr-Abl [1].
Mechanism Non-adenosine triphosphate (ATP) competitive tyrosine kinase inhibitor [1].
Clinical Status Phase 1 clinical trials (as of the available data) [1].
Reported Molecular Formula C₁₈H₁₈N₄O [1].
Reported Molecular Weight 306.36 g/mol [1].

Limitations of Available Data and How to Proceed

The existing information does not allow for a objective comparison of this compound's performance against other kinase family members because it lacks quantitative data on its specificity and potency across the kinome.

  • Missing Specificity Data: There is no broad profiling data (e.g., IC50 or Kd values) for this compound against a wide panel of kinases from different families [2]. This makes it impossible to objectively assess its selectivity and potential off-target effects.
  • Lack of Direct Comparisons: The search results did not contain head-to-head experimental data comparing this compound to other inhibitors.

To obtain the information necessary for your guide, I suggest the following steps:

  • Consult Specialized Databases: Tools like K-Map are designed specifically for connecting kinase inhibitors to their targets based on quantitative activity profiles and would be an ideal resource for this data [3].
  • Search Scientific Literature: A thorough search on platforms like PubMed and Google Scholar for "this compound kinase specificity" or "this compound profiling" may yield primary research articles with the detailed experimental data you require.
  • Review Chemical Probes: If this compound is characterized as a chemical probe, its accompanying literature should include comprehensive selectivity data.

Experimental Pathways for Profiling Kinase Inhibitors

The methodologies cited in the search results for determining kinase specificity and inhibitor mechanisms are outlined below. You can use this as a reference for the "Experimental Protocols" section of your guide.

Method Category Protocol Description Key Measurements
High-Throughput Specificity Screening Combine bacterial surface-display of peptide libraries with fluorescence-activated cell sorting (FACS) and next-generation sequencing. Incubate the peptide library with a purified kinase, sort cells based on phosphorylation levels, and sequence the enriched peptides [4]. Quantitative "enrichment score" for each substrate peptide, correlating with phosphorylation efficiency [4].
Binding Affinity & Inhibition Assays Systematic interrogation of inhibitors against a large panel of purified protein kinases using radiometric phospho-transfer methods or direct binding assays [3]. Percent kinase inhibition (IC50) or direct binding affinity (Kd) for each kinase-inhibitor pair [3].
Characterizing Allosteric Inhibition Employ structural biology (X-ray crystallography, Cryo-EM) and biochemical assays to study inhibitors that bind outside the conserved ATP-binding pocket, such as those targeting unique cysteines (the "cysteinome") [5]. Binding site location, conformational changes, and non-competitive kinetics.

Proposed Signaling Pathway and Experimental Workflow

Since the search results do not contain a complete signaling pathway for this compound, the following diagram illustrates a general workflow for how its reported mechanism would impact JAK-STAT signaling, and how its specificity can be profiled.

cluster_pathway Reported JAK2 Signaling Pathway & Inhibition cluster_assay High-Throughput Specificity Profiling Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Transcription Factor JAK2->STAT Phosphorylates Nucleus Gene Expression STAT->Nucleus Translocates to AEG41174 This compound AEG41174->JAK2 Inhibits (Non-ATP Competitive) PeptideLib Diverse Peptide Library KinaseAssay In Vitro Kinase Assay with this compound PeptideLib->KinaseAssay Measurement Measurement Method (e.g., Binding Kd, Phosphorylation) KinaseAssay->Measurement DataOutput Specificity Profile across Kinome Measurement->DataOutput

References

AEG-41174 preclinical to clinical translation correlation

Author: Smolecule Technical Support Team. Date: February 2026

AEG-41174 Profile and Preclinical Data

The table below summarizes the available information on this compound's characteristics and preclinical status [1] [2]:

Characteristic Details on this compound
Molecular Classification Small molecule tyrosine kinase inhibitor [2].
Primary Mechanism of Action Non-adenosine triphosphate (non-ATP) competitive inhibitor [2].
Primary Targets Janus kinase 2 (JAK2) and Bcr-Abl kinases [2].
Therapeutic Area Oncology (hematological malignancies) [2].
Known Solubility Soluble in DMSO; not soluble in water [2].
Clinical Trial Status (as of 2019) Phase 1 clinical trial (initiated circa 2008) [1] [2].
Key Differentiating Feature Its non-ATP competitive mechanism may allow it to overcome resistance to older ATP-competitive inhibitors [2].

Comparison with Other Kinase Inhibitors

The following table contextualizes this compound against other kinase inhibitors based on its unique mechanism [2]:

Compound Name Target Kinase(s) Mechanism Clinical Status
This compound Janus kinase 2 (JAK2), Bcr-Abl Non-ATP competitive inhibitor Phase 1 trials [2]
Imatinib Bcr-Abl ATP competitive inhibitor Approved for CML [2]
Nilotinib Bcr-Abl ATP competitive inhibitor Approved for CML [2]
Ruxolitinib Janus kinase 1 & 2 ATP competitive inhibitor Approved for myelofibrosis [2]

Preclinical to Clinical Translation in Oncology

The journey from preclinical models to human trials in oncology is notoriously challenging, often referred to as the "Valley of Death" [3]. This compound's development would have navigated this complex pathway.

Experimental Models and Key Metrics

Preclinical efficacy for investigational drugs is typically evaluated using mice xenograft models, where human tumor cell lines are implanted into immunocompromised mice [4]. The tumor volume is measured over time after drug treatment and compared to a vehicle-treated control group [4].

Several quantitative metrics are used to characterize antitumor activity in these models [4]:

  • Tumor Growth Inhibition (TGI): Measures the net antitumor effect by comparing the volume difference between treated and control tumors.
  • Growth Rate Inhibition (GRI): A more robust metric that fits all tumor volume data to an exponential function to calculate the percentage inhibition of the growth rate. GRI is often the preferred choice for translational work as it is less influenced by the intrinsic tumor growth rate and experimental design [4].

The diagram below illustrates the logical workflow and major hurdles in translational oncology, which applies to the development path of compounds like this compound.

translation_workflow Oncology Translational Workflow Basic_Research Basic Research (Target ID, Compound Screening) Preclinical_Models Preclinical Models (e.g., Xenograft Mice) Basic_Research->Preclinical_Models Efficacy_Metrics Efficacy Analysis (TGI, GRI Calculations) Preclinical_Models->Efficacy_Metrics Valley_of_Death Valley of Death (High Attrition Rate) Efficacy_Metrics->Valley_of_Death Translational Gap Clinical_Trial_Ph1 Clinical Trial Phase I (Safety, Dosage) Clinical_Trial_Ph2 Clinical Trial Phase II (Efficacy, Side Effects) Clinical_Trial_Ph1->Clinical_Trial_Ph2 Clinical_Trial_Ph3 Clinical Trial Phase III (Confirmation of Efficacy) Clinical_Trial_Ph2->Clinical_Trial_Ph3 Valley_of_Death->Clinical_Trial_Ph1 5-7% Success Rate

The Translational "Valley of Death"

Despite promising preclinical data, the transition to human trials is the stage with the highest failure rate [3]. Overall, the likelihood of a Phase I oncology program achieving regulatory approval is only 5-7% [3]. The major causes of failure are often a lack of clinical effectiveness and poor safety profiles that were not predicted by preclinical models [3]. This highlights the critical limitations of existing models, which cannot fully capture the complexity of human cancer, including tumor metastasis, host immunity, and tumor heterogeneity [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

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